Mesoridazine-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H26N2OS2 |
|---|---|
分子量 |
389.6 g/mol |
IUPAC名 |
2-methylsulfinyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine |
InChI |
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3/i1D3 |
InChIキー |
SLVMESMUVMCQIY-FIBGUPNXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Mesoridazine-d3: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mesoridazine-d3, a deuterated analog of the phenothiazine (B1677639) antipsychotic, Mesoridazine (B118732). Primarily utilized as an internal standard in bioanalytical applications, this compound is indispensable for the accurate quantification of Mesoridazine in complex biological matrices. This document details the chemical properties, synthesis, and mechanism of action of Mesoridazine, with a focus on its deuterated form. It includes extensive quantitative data on receptor binding affinities and pharmacokinetic parameters, presented in structured tables for clarity. Furthermore, detailed experimental protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside visualizations of key experimental workflows and the primary signaling pathways of Mesoridazine's target receptors, the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antipsychotic drugs and their analysis.
Introduction
Mesoridazine is a phenothiazine class antipsychotic and an active metabolite of thioridazine.[1] It has been used in the treatment of schizophrenia due to its antagonist activity at dopamine and serotonin receptors.[1][2] However, it was withdrawn from the United States market due to concerns about cardiac side effects, specifically QT prolongation.[1]
This compound is a stable, isotopically labeled version of Mesoridazine where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the unlabeled compound. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays. The use of deuterated internal standards is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, leading to more accurate and precise results.
Chemical and Physical Properties
This compound is chemically analogous to Mesoridazine, with the key difference being the presence of three deuterium atoms.
| Property | Mesoridazine | This compound |
| Chemical Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | 10-[2-(1-methyl-d3-piperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine |
| Molecular Formula | C₂₁H₂₆N₂OS₂ | C₂₁H₂₃D₃N₂OS₂ |
| Molecular Weight | 386.57 g/mol | 389.59 g/mol |
| Appearance | Pale Pink Solid[3] | Not specified, expected to be similar to Mesoridazine |
| Melting Point | 128-131 °C[3] | Not specified, expected to be similar to Mesoridazine |
Mechanism of Action and Pharmacology
Mesoridazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2] As a phenothiazine antipsychotic, it shares pharmacological properties with other drugs in its class, including antiadrenergic, and weak muscarinic anticholinergic effects.[1]
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, nM) of Mesoridazine for various central nervous system receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D₂ | < 3 (for potent stereoisomers)[4] |
| Dopamine D₃ | Moderate affinity (for potent stereoisomers)[4] |
| Serotonin 5-HT₂ₐ | Moderate affinity (for potent stereoisomers)[4] |
| Serotonin 5-HT₁ₐ | No significant affinity[4] |
| Serotonin 5-HT₂C | No significant affinity[4] |
| Dopamine D₁ | No significant affinity[4] |
Pharmacokinetics
| Parameter | Value |
| Absorption | Well absorbed from the gastrointestinal tract.[5] |
| Protein Binding | 4%[1] |
| Metabolism | Primarily hepatic, metabolized by CYP2D6 to form mesoridazine from thioridazine.[1] |
| Elimination Half-life | 24 to 48 hours[1] |
| Excretion | Biliary and renal.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the introduction of deuterium atoms at a stable position within the molecule. A common strategy is to use a deuterated precursor during the synthesis of the piperidine (B6355638) ring. For example, using methyl-d3 iodide in the final step of methylation of the piperidine nitrogen would yield this compound.
Bioanalytical Method using this compound as an Internal Standard
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mesoridazine in human plasma, using this compound as an internal standard.
4.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.2.3. Tandem Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Mesoridazine | Q1: 387.2 m/z -> Q3: 126.1 m/z |
| This compound | Q1: 390.2 m/z -> Q3: 129.1 m/z |
| Collision Energy | Optimized for each transition |
| Declustering Potential | Optimized for each transition |
| Source Temperature | 500°C |
Visualizations
Experimental Workflow
Bioanalytical Workflow for Mesoridazine Quantification
Signaling Pathways
Mesoridazine's primary mechanism of action involves the antagonism of Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the general signaling pathways associated with these receptors and the inhibitory effect of Mesoridazine.
Mesoridazine's Antagonism of the Dopamine D2 Receptor Signaling Pathway
Mesoridazine's Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway
Conclusion
This compound is a critical tool for the accurate and precise quantification of Mesoridazine in biological samples. Its use as an internal standard in LC-MS/MS methods is essential for reliable pharmacokinetic and toxicokinetic studies, which are fundamental in drug development and clinical research. This guide has provided a comprehensive overview of the properties, use, and analysis of this compound, along with relevant pharmacological data for its unlabeled counterpart. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers in the field of antipsychotic drug analysis and development.
References
- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesoridazine - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Mesoridazine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732), a phenothiazine-class antipsychotic agent, is a principal active metabolite of thioridazine.[1][2] It has been utilized in the management of schizophrenia.[2] The deuterated analog, Mesoridazine-d3, in which three hydrogen atoms on the N-methyl group of the piperidine (B6355638) side chain are replaced by deuterium (B1214612), serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS).[3] The introduction of deuterium atoms provides a distinct mass signature, allowing for precise quantification of the non-deuterated drug in biological matrices. This technical guide outlines a plausible synthesis and manufacturing process for this compound, based on established synthetic routes for mesoridazine and other deuterated phenothiazines.
Chemical Properties and Structure
| Property | Value |
| Chemical Name | 10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine[4] |
| Molecular Formula | C21H23D3N2OS2[4] |
| Molecular Weight | 389.59 g/mol [4] |
| CAS Number (Unlabeled) | 5588-33-0[4] |
Overall Synthesis Workflow
The synthesis of this compound can be conceptually divided into two primary stages: the preparation of the phenothiazine (B1677639) core, 2-methylsulfonylphenothiazine, and the synthesis of the deuterated side chain, 2-(2-chloroethyl)-1-(methyl-d3)piperidine. These two key intermediates are then coupled to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2-Methylsulfonylphenothiazine (Phenothiazine Core)
This synthesis follows a patented method for the non-deuterated parent compound.[2]
Step 1a: Acetylation of 2-Methylthiophenothiazine
-
Reaction: 2-Methylthiophenothiazine is reacted with acetic anhydride (B1165640) to protect the nitrogen atom of the phenothiazine ring.
-
Protocol:
-
To a solution of 2-Methylthiophenothiazine in a suitable solvent (e.g., toluene), add acetic anhydride.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude 10-acetyl-2-methylthiophenothiazine can be purified by recrystallization.
-
Step 1b: Oxidation and Deprotection
-
Reaction: The acetylated intermediate is oxidized using hydrogen peroxide, followed by the removal of the acetyl protecting group.
-
Protocol:
-
Dissolve the 10-acetyl-2-methylthiophenothiazine in a mixture of acetic acid and hydrogen peroxide.
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Add a solution of potassium carbonate in methanol (B129727) to the reaction mixture.
-
Heat the mixture at reflux to facilitate the deprotection.
-
After cooling, the product, 2-methylsulfonylphenothiazine, can be isolated by filtration and purified by recrystallization.
-
Caption: Synthesis pathway for the phenothiazine core.
Part 2: Synthesis of 2-(2-Chloroethyl)-1-(methyl-d3)piperidine (Deuterated Side Chain)
Step 2a: N-Deuteromethylation of 2-(Piperidin-2-yl)ethanol
-
Reaction: The secondary amine of 2-(piperidin-2-yl)ethanol is methylated using a deuterated methylating agent.
-
Protocol:
-
Dissolve 2-(piperidin-2-yl)ethanol in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or acetonitrile).
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution.
-
Add iodomethane-d3 (B117434) (CD3I) dropwise to the mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by GC-MS or LC-MS to confirm the mass shift).
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude 2-(1-(methyl-d3)piperidin-2-yl)ethanol. This product may be used in the next step without further purification or can be purified by column chromatography.
-
Step 2b: Chlorination of 2-(1-(Methyl-d3)piperidin-2-yl)ethanol
-
Reaction: The hydroxyl group of the deuterated alcohol is replaced with a chlorine atom.
-
Protocol:
-
Dissolve the crude 2-(1-(methyl-d3)piperidin-2-yl)ethanol in an appropriate solvent such as dichloromethane (B109758) or toluene (B28343).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl2) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-chloroethyl)-1-(methyl-d3)piperidine. The product can be purified by vacuum distillation or column chromatography.
-
Caption: Synthesis of the deuterated piperidine side chain.
Part 3: Coupling of the Phenothiazine Core and the Deuterated Side Chain
-
Reaction: The final step involves the alkylation of the 2-methylsulfonylphenothiazine with the deuterated side chain.[2]
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylsulfonylphenothiazine in a dry, aprotic solvent like anhydrous toluene or dimethylformamide (DMF).
-
Add a strong base, such as sodamide (NaNH2) or sodium hydride (NaH), portion-wise at room temperature.
-
Stir the mixture until the deprotonation of the phenothiazine nitrogen is complete.
-
Add a solution of 2-(2-chloroethyl)-1-(methyl-d3)piperidine in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench it carefully with water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1a | 2-Methylthiophenothiazine | Acetic anhydride | Toluene | Reflux | 4-6 | |||
| 1b | 10-acetyl-2-methylthiophenothiazine | H2O2, K2CO3 | Acetic acid, Methanol | RT, then Reflux | 6-8 | |||
| 2a | 2-(Piperidin-2-yl)ethanol | Iodomethane-d3, K2CO3 | THF | RT | 12 | |||
| 2b | 2-(1-(Methyl-d3)piperidin-2-yl)ethanol | SOCl2 | Dichloromethane | 0 to RT | 4-6 | |||
| 3 | 2-Methylsulfonylphenothiazine, 2-(2-Chloroethyl)-1-(methyl-d3)piperidine | NaNH2 | Toluene | 80-100 | 8-12 |
Table 2: Analytical Data for this compound
| Analysis | Method | Expected Result | Actual Result | Purity (%) |
| Appearance | Visual Inspection | Off-white to pale yellow solid | ||
| Melting Point | Capillary Method | ~130 °C (for unlabeled)[2] | ||
| ¹H NMR | 400 MHz, CDCl3 | Absence of N-CH3 singlet, characteristic aromatic and piperidine protons | ||
| ²H NMR | 61.4 MHz, CDCl3 | Singlet corresponding to -CD3 | ||
| Mass Spectrometry | ESI-MS | [M+H]⁺ at m/z 390.17 | ||
| HPLC | C18 column, gradient elution | Single major peak |
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route for this compound. The described methodology is based on established chemical principles and published procedures for analogous compounds. For researchers and drug development professionals, this guide can serve as a foundational document for the laboratory-scale synthesis and process development of this important analytical standard. It is crucial to note that all synthetic steps should be performed by trained chemists in a well-equipped laboratory, with appropriate safety precautions. Further process optimization and validation would be necessary for a large-scale manufacturing setting.
References
An In-depth Technical Guide on the Core Mechanism of Action of Mesoridazine-d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the mechanism of action of Mesoridazine (B118732). Specific pharmacological and pharmacokinetic data for its deuterated analog, Mesoridazine-d3, are not publicly available. The information presented herein is based on the known properties of Mesoridazine, with the anticipated effects of deuteration on its metabolic profile discussed.
Introduction
Mesoridazine is a phenothiazine (B1677639) antipsychotic and a principal active metabolite of thioridazine.[1][2] It has been used in the management of schizophrenia and other psychotic disorders.[1] this compound is a deuterated isotopologue of Mesoridazine, meaning specific hydrogen atoms in its structure have been replaced by deuterium (B1214612). This substitution is a strategic chemical modification intended to alter the drug's metabolic profile. The core mechanism of action of this compound is presumed to be identical to that of Mesoridazine, primarily involving the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The key difference lies in the pharmacokinetic properties, where deuteration is expected to slow the rate of metabolism, potentially leading to a longer half-life and altered dosing regimens.[3]
Core Mechanism of Action: Receptor Antagonism
The antipsychotic effects of Mesoridazine are primarily attributed to its antagonist activity at two key G protein-coupled receptors (GPCRs) in the central nervous system: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[1]
Dopamine D2 Receptor Antagonism
Mesoridazine acts as a competitive antagonist at postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4] The overactivity of this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking the binding of dopamine to D2 receptors, Mesoridazine attenuates the excessive dopaminergic neurotransmission, leading to a reduction in these symptoms.[1]
Serotonin 5-HT2A Receptor Antagonism
In addition to its potent D2 receptor blockade, Mesoridazine also exhibits significant antagonist activity at serotonin 5-HT2A receptors.[1] This dual antagonism is a characteristic feature of many atypical antipsychotics. Blockade of 5-HT2A receptors is thought to contribute to the efficacy of the drug against the negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with potent D2 receptor antagonism.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Mesoridazine's binding affinity and functional antagonism at various receptors. It is important to note that this data is for the non-deuterated compound.
Table 1: Receptor Binding Affinities (Ki) of Mesoridazine
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | < 3 | [6] |
| Serotonin 5-HT2A | Moderate Affinity | [6] |
| Serotonin 5-HT1A | Moderate Affinity | [6] |
| Dopamine D3 | Moderate Affinity | [6] |
Note: "Moderate Affinity" indicates that while binding occurs, the precise Ki value was not specified in the cited source.
Table 2: Functional Antagonism (IC50) of Mesoridazine
| Receptor | Assay Type | IC50 (nM) | Reference |
| Dopamine D2 | Functional Antagonism | ≤ 10 | [6] |
| Dopamine Autoreceptors | Apomorphine-induced inhibition of DA release | 14.4 | [7] |
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by this compound interrupts their respective downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are typically coupled to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this receptor, prevents this signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Their activation by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). This compound blocks this pathway.
Pharmacokinetics and the Role of Deuteration
Mesoridazine is hepatically metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite sulforidazine (B28238). The half-life of Mesoridazine is between 24 and 48 hours.[1]
The "d3" in this compound signifies that three hydrogen atoms have been replaced with deuterium. This substitution strengthens the chemical bonds at the site of deuteration.[3] As many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of carbon-hydrogen bonds, the stronger carbon-deuterium bond can slow down the rate of metabolism.[3] This phenomenon is known as the kinetic isotope effect.
For this compound, this would likely result in:
-
Reduced rate of metabolism: Leading to a longer plasma half-life.
-
Increased drug exposure (AUC): A higher concentration of the drug may be present in the body over time.
-
Altered metabolite profile: The formation of metabolites, including the active metabolite sulforidazine, may be reduced.
These pharmacokinetic alterations could potentially lead to a different dosing regimen and a modified side-effect profile compared to non-deuterated Mesoridazine. However, without specific preclinical or clinical data for this compound, these effects remain theoretical.
Cardiotoxicity: hERG Channel Blockade
A significant safety concern with Mesoridazine is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes. This effect is due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart muscle. Blockade of these channels delays the repolarization of the cardiac action potential, leading to a prolonged QT interval. It is crucial for any research or development involving this compound to thoroughly evaluate its potential for hERG channel inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the D2 or 5-HT2A receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A).
-
A high-affinity radioligand for the receptor (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A).
-
This compound at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand displaced against the concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Antagonism Assays
These assays measure the ability of a compound to block the functional response of a receptor to an agonist.
-
D2 Receptor Functional Assay (cAMP Measurement):
-
Objective: To determine the ability of this compound to block dopamine-induced inhibition of cAMP production.
-
Materials:
-
Cells expressing the D2 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
This compound at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the antagonism of the dopamine response.
-
-
-
5-HT2A Receptor Functional Assay (Calcium Flux Measurement):
-
Objective: To determine the ability of this compound to block serotonin-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the 5-HT2A receptor.
-
Serotonin (agonist).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations.
-
A fluorescence plate reader.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of serotonin.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Plot the fluorescence change against the concentration of this compound to determine the IC50 value for the antagonism of the serotonin response.
-
-
hERG Channel Patch-Clamp Assay
This electrophysiological technique directly measures the effect of a compound on the function of the hERG potassium channel.
-
Objective: To determine the inhibitory effect of this compound on hERG channel currents.
-
Materials:
-
Cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-clamp rig with an amplifier and data acquisition system.
-
Micropipettes.
-
Intracellular and extracellular recording solutions.
-
This compound at various concentrations.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell expressing hERG channels.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Record the hERG currents in the presence of the compound.
-
Measure the reduction in current amplitude at each concentration to determine the IC50 for hERG channel block.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the in vitro pharmacological profile of a compound like this compound.
Conclusion
This compound is a deuterated analog of the antipsychotic Mesoridazine. Its core mechanism of action is expected to be identical to the parent compound, primarily involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The introduction of deuterium is anticipated to alter its pharmacokinetic profile by slowing its metabolism, which could have implications for its dosing, efficacy, and safety profile. A significant liability of Mesoridazine is its potential for cardiotoxicity through the blockade of hERG potassium channels, a characteristic that must be carefully evaluated for this compound. While detailed experimental protocols for its characterization are well-established, there is currently a lack of publicly available pharmacological and pharmacokinetic data specific to this compound. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this deuterated compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mesoridazine - Wikipedia [en.wikipedia.org]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Mesoridazine-d3 vs. Unlabeled Mesoridazine for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine, a phenothiazine-class antipsychotic agent and a principal metabolite of thioridazine, has been utilized in the management of schizophrenia.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3] For researchers and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of bioanalytical and metabolic studies. This guide provides a detailed technical comparison of Mesoridazine-d3 and its unlabeled counterpart, focusing on their core properties, analytical methodologies, and applications in research.
This compound is a deuterated form of Mesoridazine, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution, while minimally affecting the compound's fundamental chemical properties, provides a distinct mass shift that is invaluable for sensitive and specific quantification in complex biological matrices using mass spectrometry.
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical and pharmacokinetic parameters of unlabeled Mesoridazine and the anticipated properties of this compound. Direct experimental data for this compound is limited; therefore, the values presented for the deuterated compound are based on established principles of isotopic labeling and its effects on drug metabolism.
Table 1: Physicochemical Properties
| Property | Unlabeled Mesoridazine | This compound (Predicted) | Rationale for Predicted Difference |
| Molecular Formula | C₂₁H₂₆N₂OS₂ | C₂₁H₂₃D₃N₂OS₂ | Replacement of 3 protium (B1232500) atoms with deuterium. |
| Molecular Weight | 386.57 g/mol | 389.60 g/mol | Increased mass due to the presence of three deuterium atoms. |
| Monoisotopic Mass | 386.1514 Da | 389.1700 Da | Increased mass due to the presence of three deuterium atoms. |
| pKa (strongest basic) | ~8.9 | ~8.9 | Deuterium substitution has a negligible effect on the acidity or basicity of the molecule. |
| LogP | ~4.6 | ~4.6 | Isotopic labeling does not significantly alter the lipophilicity of the compound. |
| Solubility | Sparingly soluble in water | Sparingly soluble in water | Deuteration is not expected to significantly impact solubility in aqueous or organic solvents. |
Table 2: Pharmacokinetic Properties (Predicted Comparison)
| Parameter | Unlabeled Mesoridazine | This compound (Predicted) | Rationale for Predicted Difference |
| Metabolism | Primarily hepatic, involving sulfoxidation and N-demethylation. | Slower rate of metabolism at the site of deuteration. | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, leading to a kinetic isotope effect that can slow metabolic processes. |
| Half-life (t½) | 24-48 hours[1] | Potentially longer | A slower rate of metabolism would lead to a reduced clearance and consequently, a longer elimination half-life. |
| Clearance (CL) | Variable | Potentially lower | Reduced metabolic breakdown decreases the rate at which the drug is removed from the body. |
| Area Under the Curve (AUC) | Variable | Potentially higher | Slower clearance results in greater overall drug exposure over time. |
| Volume of Distribution (Vd) | High | No significant change | Deuteration is unlikely to significantly alter the distribution of the drug in the body's tissues. |
Experimental Protocols
Quantification of Mesoridazine in Plasma using LC-MS/MS
This protocol is adapted from established methods for the bioanalysis of small molecules in plasma and is suitable for pharmacokinetic studies. This compound serves as the ideal internal standard in this assay due to its chemical similarity and mass difference from the unlabeled analyte.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mesoridazine: Q1 (m/z 387.2) -> Q3 (e.g., m/z 114.1)
-
This compound: Q1 (m/z 390.2) -> Q3 (e.g., m/z 117.1)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for both analyte and internal standard.
-
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of Mesoridazine for the dopamine D2 receptor.
a. Membrane Preparation
-
Use commercially available cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Thaw the membranes on ice and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
b. Binding Assay
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled Mesoridazine at various concentrations (for competition curve).
-
25 µL of a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) at a fixed concentration (typically at or below its Kd).
-
50 µL of the D2 receptor membrane preparation (e.g., 10-20 µg of protein per well).
-
-
To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) in a separate set of wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry.
-
Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.
c. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the unlabeled Mesoridazine concentration.
-
Determine the IC₅₀ value (the concentration of Mesoridazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Mesoridazine's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Workflow for pharmacokinetic analysis of Mesoridazine using LC-MS/MS.
This compound is an indispensable tool for the accurate and precise quantification of Mesoridazine in biological samples. Its utility as an internal standard in isotope dilution mass spectrometry minimizes analytical variability and enhances the reliability of pharmacokinetic and metabolic studies. While the deuteration is predicted to slightly alter the pharmacokinetic profile of Mesoridazine, primarily by slowing its metabolism, its fundamental pharmacological activity at the dopamine D2 receptor is expected to remain unchanged. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize both unlabeled Mesoridazine and its deuterated analog in their studies.
References
An In-depth Technical Guide to Mesoridazine-d3
This technical guide provides a comprehensive overview of Mesoridazine-d3, a deuterated analog of the phenothiazine (B1677639) antipsychotic, mesoridazine (B118732). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, relevant signaling pathways, and analytical methodologies.
Core Data Summary
The fundamental physicochemical properties of this compound and its parent compound, Mesoridazine, are summarized below for easy reference and comparison.
| Property | This compound | Mesoridazine |
| Chemical Formula | C₂₁H₂₃D₃N₂OS₂ | C₂₁H₂₆N₂OS₂ |
| Molecular Weight | 389.59 g/mol | 386.57 g/mol [1][2][3][4][5] |
| CAS Number (unlabeled) | 5588-33-0 | 5588-33-0[1][2][3] |
| Synonyms | 10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine | 10-[2-(1-Methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine, Serentil, Thioridazine-2-sulfoxide |
| Drug Class | Typical Antipsychotic, Phenothiazine | Typical Antipsychotic, Phenothiazine[1] |
Mechanism of Action and Signaling Pathways
Mesoridazine functions primarily as an antagonist of dopamine (B1211576) D2 receptors in the central nervous system.[6] By blocking these postsynaptic receptors, it modulates dopaminergic neurotransmission, which is a key therapeutic target in the treatment of schizophrenia. In addition to its potent D2 receptor blockade, mesoridazine also exhibits antagonistic effects at serotonin (B10506) 5-HT₂A receptors.[6][7] This dual action on both dopamine and serotonin pathways is a characteristic feature of many atypical antipsychotics and is believed to contribute to their efficacy against a broader range of schizophrenia symptoms. The primary signaling cascade affected by mesoridazine's D2 receptor antagonism is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
The four major dopamine pathways in the brain are relevant to the therapeutic effects and side effects of antipsychotics like mesoridazine:
-
Mesolimbic Pathway: Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Blockade of D2 receptors in this pathway is thought to mediate the antipsychotic effects.
-
Mesocortical Pathway: A deficit of dopamine in this pathway is linked to the negative and cognitive symptoms of schizophrenia. The impact of D2 antagonists on this pathway is more complex and may exacerbate these symptoms.
-
Nigrostriatal Pathway: This pathway is involved in motor control. D2 receptor blockade here can lead to extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[8]
-
Tuberoinfundibular Pathway: Dopamine in this pathway inhibits prolactin release. D2 antagonism can lead to hyperprolactinemia.[8]
Below is a diagram illustrating the general mechanism of action of Mesoridazine at the dopamine D2 receptor.
Experimental Protocols
The quantification of mesoridazine and its deuterated analog in biological matrices is crucial for pharmacokinetic and metabolic studies. Below are detailed methodologies for common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis
This method is suitable for the sensitive detection and quantification of mesoridazine in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 9.0) and vortex for 30 seconds.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
Below is a workflow diagram for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Analysis
LC-MS/MS offers high specificity and sensitivity and is a preferred method for bioanalytical studies.[3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., chlorpromazine).[3]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu UFLC or similar.
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A linear gradient from 2% to 98% mobile phase B over a short time frame (e.g., 2-3 minutes).[3]
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: API 4000 triple quadrupole or similar.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partitioning of thioridazine and mesoridazine in human blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Mesoridazine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Mesoridazine-d3. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The data and protocols are compiled from available scientific literature and are intended to offer a robust framework for handling and storing this compound.
Core Stability Profile and Storage Conditions
This compound, a deuterated analog of Mesoridazine, is a phenothiazine (B1677639) derivative. While specific stability data for the deuterated form is limited, the stability profile of Mesoridazine serves as a reliable surrogate due to the isotopic labeling being unlikely to significantly impact its chemical reactivity under typical storage and stress conditions.
Recommended Storage:
For long-term storage, this compound should be kept at +4°C [1]. For shorter durations, storage at a controlled room temperature, away from excessive heat and moisture, is also acceptable[2]. It is crucial to protect the compound from light[2][3]. The neat (solid) form of the compound should be stored in a tightly sealed container to prevent moisture ingress[2].
Summary of Recommended Storage Conditions:
| Condition | Recommendation | Source(s) |
| Temperature (Long-term) | +4°C | [1] |
| Temperature (Short-term) | Controlled Room Temperature (15-30°C) | [2][3] |
| Light Exposure | Protect from light | [2][3] |
| Humidity | Store away from excess moisture | [2] |
| Container | Tightly closed container | [2] |
Forced Degradation and Degradation Pathways
Phenothiazines are known to be susceptible to oxidation and photodegradation. The primary degradation pathway for Mesoridazine likely involves further oxidation of the sulfoxide (B87167) group to a sulfone, forming Sulforidazine. Photodegradation can lead to a variety of products through processes like N-dealkylation and hydroxylation.
Potential Degradation Pathways:
Experimental Protocols
The development of a stability-indicating analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
The following protocol is a representative example of a stability-indicating HPLC method for a phenothiazine derivative, which can be adapted and validated for this compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
Hydrochloric acid (for acidic degradation)
-
Sodium hydroxide (B78521) (for basic degradation)
-
Hydrogen peroxide (for oxidative degradation)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate buffer (pH adjusted to 6.0 with acetic acid) in a suitable gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at a suitable wavelength (e.g., 262 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10 µL |
Workflow for Method Development and Validation:
Forced Degradation Protocol (Example)
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralize the solution and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute for HPLC analysis.
4. Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 80-105°C) for a specified period (e.g., 24-72 hours).
-
Dissolve the stressed sample in a suitable solvent and dilute for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration, as per ICH Q1B guidelines.
-
Analyze the solution by HPLC.
Conclusion
The stability of this compound is critical for its use in research and development. Proper storage at refrigerated temperatures (+4°C) and protection from light and moisture are paramount to maintaining its integrity. While specific quantitative forced degradation data for this compound is not extensively published, understanding the degradation pathways of related phenothiazines provides a strong basis for developing and validating robust, stability-indicating analytical methods. The protocols outlined in this guide offer a framework for ensuring the quality and reliability of this compound in scientific investigations. Researchers should perform their own validation of storage conditions and analytical methods to ensure they are suitable for their specific applications.
References
An In-depth Technical Guide to the Solubility of Mesoridazine-d3
This technical guide provides a comprehensive overview of the solubility characteristics of Mesoridazine-d3, a deuterated analog of the antipsychotic drug Mesoridazine (B118732). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. It covers quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of relevant biological pathways and experimental workflows.
Note on this compound: this compound is a labeled version of Mesoridazine where three hydrogen atoms on the methyl group of the piperidine (B6355638) ring have been replaced with deuterium.[1][2][3] This isotopic substitution is not expected to significantly alter the physicochemical properties, including solubility, compared to the parent compound, Mesoridazine. Therefore, the solubility data and biological context provided herein for Mesoridazine are considered directly applicable to this compound.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, and overall bioavailability.[4] The following table summarizes the available quantitative and qualitative solubility data for Mesoridazine in various common laboratory solvents.
| Solvent | Solubility | Data Type | Source |
| Dimethyl Sulfoxide (DMSO) | ≥16.35 mg/mL | Quantitative | [5][6] |
| Ethanol (EtOH) | ≥3.1 mg/mL | Quantitative | [5] |
| Water | Insoluble | Qualitative | [5][7][8] |
| Water | 0.0767 mg/mL | Predicted | [9] |
| Acetonitrile | Slightly Soluble (requires heating) | Qualitative | [10][11] |
| Methanol | Slightly Soluble | Qualitative | [10][11] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two primary methods: thermodynamic (equilibrium) solubility and kinetic solubility.[12] The choice of method often depends on the stage of drug development.[12]
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the true, thermodynamic solubility of a compound.[13] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[13]
Methodology:
-
Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount of compound added should be sufficient to ensure a saturated solution with undissolved solid remaining.[13]
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment, typically a shaker bath set at a specific temperature (e.g., 25°C or 37°C), for an extended period (generally 24 to 72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This can be achieved through centrifugation or filtration using a low-binding filter (e.g., PVDF or PTFE).[14]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Calibration: A standard calibration curve is generated using known concentrations of the compound to accurately quantify the solubility in the test sample.[14]
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[12][15] This method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[12]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).[14]
-
Serial Dilution: The stock solution is serially diluted in DMSO.
-
Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final concentration of DMSO is typically kept low (e.g., <5%) to minimize its co-solvent effects.[14]
-
Incubation and Precipitation Detection: The plate is mixed and incubated for a short period (e.g., 1.5 to 2 hours) at room temperature.[14] The point of precipitation can be detected by various methods, such as turbidimetry (nephelometry), UV-Vis spectroscopy, or by filtering the solutions and analyzing the filtrate concentration via HPLC-UV.[15]
-
Data Analysis: The kinetic solubility is defined as the concentration of the compound in the well just before the first sign of precipitation.
Visualization of Pathways and Workflows
Mesoridazine is a phenothiazine (B1677639) antipsychotic that primarily functions as an antagonist of the Dopamine (B1211576) D2 receptor.[5][16] Its therapeutic effects in treating schizophrenia are largely attributed to the blockade of postsynaptic dopamine receptors in the central nervous system.[9][16] Mesoridazine also interacts with other neurotransmitter receptors, which contributes to its overall pharmacological profile.[5][10]
Caption: Mesoridazine's primary mechanism of action.
The following diagram illustrates a generalized workflow for determining the aqueous solubility of a test compound like this compound, incorporating steps for both thermodynamic and kinetic approaches.
Caption: General experimental workflow for solubility assays.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Mesoridazine - Wikipedia [en.wikipedia.org]
- 8. Mesoridazine [medbox.iiab.me]
- 9. go.drugbank.com [go.drugbank.com]
- 10. caymanchem.com [caymanchem.com]
- 11. mesoridazine | 5588-33-0 [chemicalbook.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. mims.com [mims.com]
Mesoridazine-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Mesoridazine-d3, a deuterated analog of the typical antipsychotic mesoridazine (B118732). This document details its synthesis, physicochemical properties, and its critical role as an internal standard in bioanalytical method development. The guide also includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.
Introduction
Mesoridazine is a phenothiazine (B1677639) derivative and an active metabolite of thioridazine, formerly used in the treatment of schizophrenia.[1][2] It primarily exerts its antipsychotic effects through antagonism of the dopamine (B1211576) D2 receptor.[3] this compound, with a molecular formula of C21H23D3N2OS2 and a molecular weight of 389.59, is a stable isotope-labeled version of mesoridazine.[4] The incorporation of deuterium (B1214612) atoms provides a mass shift that makes it an ideal internal standard for quantitative bioanalysis by mass spectrometry, allowing for precise and accurate measurement of mesoridazine in complex biological matrices.[5]
Physicochemical and Pharmacokinetic Properties of Mesoridazine
A thorough understanding of the parent compound's properties is essential when utilizing its deuterated analog.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C21H26N2OS2 | [6] |
| Molecular Weight | 386.57 g/mol | [6] |
| Melting Point | 130 °C | [6] |
| Water Solubility | Insoluble | [6] |
| logP | 3.83 | [3] |
| pKa (Strongest Basic) | 8.19 | [3] |
Pharmacokinetic Data
While specific pharmacokinetic data for Mesoridazine can be limited due to its withdrawal from the market, the following has been reported:
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 24 to 48 hours | [2] |
| Protein Binding | 4% | [2] |
| Metabolism | Hepatic, primarily via CYP2D6 | [7] |
| Excretion | Biliary and renal | [2] |
Note: Cmax, Tmax, and AUC values are dose-dependent and can vary significantly between individuals.
Synthesis of this compound
A proposed synthesis would involve the following key steps:
-
Synthesis of the Phenothiazine Core: Starting with 2-Methylthiophenothiazine, which is protected via acetylation.
-
Oxidation: The protected intermediate is then oxidized using hydrogen peroxide to form the sulfoxide.
-
Deprotection: The acetyl group is removed to yield 2-methylsulfonylphenothiazine.
-
Alkylation with a Deuterated Side Chain: The final step involves the alkylation of the phenothiazine nitrogen with a deuterated side chain, specifically 2-(2-chloroethyl)-1-(methyl-d3)-piperidine. This deuterated intermediate can be synthesized using commercially available deuterated methylating agents.
Mechanism of Action and Signaling Pathway
Mesoridazine's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the central nervous system.[3][8] This antagonism disrupts the normal signaling cascade initiated by dopamine.
Receptor Binding Profile
Mesoridazine exhibits affinity for a range of neurotransmitter receptors. The binding affinities (Ki values) are summarized below. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | < 3 | [9] |
| Dopamine D3 | Moderate Affinity | [9] |
| Dopamine D1 | > 1000 | [9] |
| Serotonin 5-HT2A | Moderate Affinity | [9] |
| Serotonin 5-HT1A | > 1000 | [9] |
| Serotonin 5-HT2C | > 1000 | [9] |
Bioanalytical Applications of this compound
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of mesoridazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.[5]
Proposed Experimental Protocol: Quantification of Mesoridazine in Human Plasma
This section outlines a proposed experimental protocol for the quantitative analysis of mesoridazine in human plasma using this compound as an internal standard. This protocol is based on established methods for mesoridazine and other antipsychotics.[10][11]
5.1.1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
5.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate mesoridazine from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mesoridazine | 387.2 | 126.1 | (To be optimized, typically 20-30) |
| This compound | 390.2 | 126.1 or other suitable fragment | (To be optimized, typically 20-30) |
Note: The product ion for this compound may be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. Alternatively, a different, stable fragment ion may be chosen.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of mesoridazine using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of mesoridazine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows researchers to overcome the challenges of matrix effects and variability in sample preparation, ensuring high-quality data in pharmacokinetic, toxicokinetic, and other drug development studies. This guide provides a foundational understanding of this compound and its application, serving as a valuable resource for scientists in the field.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. raybiotech.com [raybiotech.com]
- 6. Mesoridazine - Wikipedia [en.wikipedia.org]
- 7. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Historical and Technical Guide to Mesoridazine: An Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine, a piperidine-type phenothiazine (B1677639) and the primary active metabolite of thioridazine (B1682328), was historically used in the management of schizophrenia.[1] Marketed under the brand name Serentil, it was particularly indicated for patients who had not responded to other antipsychotic medications. However, its clinical use was ultimately curtailed due to significant safety concerns, leading to its withdrawal from the U.S. market in 2004. This guide provides an in-depth technical overview of the historical applications of Mesoridazine, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate it.
Mechanism of Action and Pharmacokinetics
Mesoridazine exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] Like other phenothiazines, it also exhibits activity at a range of other neurotransmitter receptors, which contributes to its side effect profile.
Receptor Binding Profile
The affinity of Mesoridazine for various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the available data on its binding affinities (Ki values), with a focus on its principal targets. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Notes |
| Dopamine D2 | < 3 | Two stereoisomers showed potent binding.[2] |
| Dopamine D3 | Moderate Affinity | [2] |
| Dopamine D4 | - | Data not available |
| Serotonin 5-HT1A | > 1000 | Poor affinity.[2] |
| Serotonin 5-HT2A | Moderate Affinity | [2] |
| Serotonin 5-HT2C | > 1000 | Poor affinity.[2] |
| Alpha-1 Adrenergic | - | Moderate adrenergic blocking activity noted.[1] |
| Muscarinic Acetylcholine | - | Weak antiacetylcholine effect noted.[1] |
| Histamine H1 | - | Data not available |
Pharmacokinetics
Mesoridazine is well absorbed after oral administration and is also available in an intramuscular formulation for more rapid onset of action. It is metabolized in the liver, with its metabolites, including sulforidazine, also exhibiting pharmacological activity. The elimination half-life of Mesoridazine is approximately 24 to 48 hours.
Historical Clinical Applications and Efficacy
Mesoridazine was primarily used in the treatment of schizophrenia, particularly in patients who were refractory to other antipsychotic therapies. Several clinical trials were conducted in the 1960s and 1970s to evaluate its efficacy.
Clinical Trial Data
The following table summarizes the results from key historical clinical trials of Mesoridazine in patients with schizophrenia. The data is presented as reported in the original publications, focusing on changes in standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE).
| Study | Design | Patient Population | Treatment and Dosage | Duration | Key Efficacy Results |
| Hamid and Wertz (1973) | Double-blind, comparative | 91 newly admitted, acutely psychotic patients | Mesoridazine vs. Chlorpromazine | - | Mesoridazine showed significantly greater improvement in motor activity, attitude and behavior, emotional response, and ideation and thought processes composites compared to chlorpromazine.[3] |
| Aguilar (1975) | Open-label | 53 chronic schizophrenic patients | Mesoridazine: 25-150 mg/day IM (first 10 days), then 25-400 mg/day oral | 8 weeks | Statistically significant improvement in NOSIE and BPRS scores. All BPRS factors (except guilt feelings) improved significantly (p < 0.01).[3] |
| Gardos et al. (1978) | Comparative | Refractory hallucinating schizophrenics | Mesoridazine vs. Thioridazine | - | Both drugs were evaluated for clinical and electrophysiologic responses.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Mesoridazine.
In Vitro Receptor Binding Assay: Dopamine D2 Receptor
This protocol is a representative example of a competitive radioligand binding assay used to determine the affinity of a compound for the dopamine D2 receptor.
Materials:
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist)
-
Competitor: Mesoridazine
-
Membrane Preparation: Homogenates from rat striatum or cells expressing recombinant human D2 receptors.
-
Assay Buffer: Tris-HCl buffer with appropriate ions.
-
Scintillation Fluid and Counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the chosen tissue source through homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]-Spiperone and varying concentrations of Mesoridazine.
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature and for a defined period.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of Mesoridazine that inhibits 50% of the specific binding of [3H]-Spiperone (IC50). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Clinical Trial Protocol: Double-Blind, Comparative Study in Acute Schizophrenia
This protocol is based on the design of the study conducted by Hamid and Wertz (1973).
1. Study Objective: To compare the efficacy and safety of Mesoridazine and Chlorpromazine in the treatment of acute schizophrenia.
2. Study Design: A double-blind, randomized, parallel-group clinical trial.
3. Patient Population:
- Inclusion Criteria: Newly admitted patients with a diagnosis of acute schizophrenia, exhibiting psychotic symptoms.
- Exclusion Criteria: History of significant medical conditions, previous adverse reactions to phenothiazines.
4. Treatment:
- Patients are randomly assigned to receive either Mesoridazine or Chlorpromazine.
- Dosage is flexible and adjusted based on the clinical response and tolerability of the individual patient.
- The study medication is administered in a blinded fashion.
5. Efficacy Assessments:
- Primary Outcome Measure: Change from baseline in the total score of the Brief Psychiatric Rating Scale (BPRS).
- Secondary Outcome Measures: Changes in BPRS subscale scores, Clinical Global Impression (CGI) scale scores.
- Assessments are performed at baseline and at regular intervals throughout the study.
6. Safety Assessments:
- Monitoring of vital signs, electrocardiogram (ECG), and laboratory parameters.
- Recording of all adverse events.
7. Statistical Analysis:
- Comparison of the change in BPRS scores between the two treatment groups using appropriate statistical tests (e.g., t-test or ANCOVA).
- Analysis of the incidence of adverse events.
Visualizations
Signaling Pathway of Mesoridazine at the Dopamine D2 Receptor
Caption: Mesoridazine's antagonistic action at the D2 receptor.
Experimental Workflow for a Double-Blind Clinical Trial
Caption: Workflow of a typical double-blind clinical trial.
Conclusion
Mesoridazine was a historically significant antipsychotic agent, particularly for treatment-resistant schizophrenia. Its mechanism of action, centered on dopamine D2 receptor antagonism, was effective in alleviating psychotic symptoms. However, its broad receptor binding profile also contributed to a range of side effects. Ultimately, concerns over its potential to cause life-threatening cardiac arrhythmias led to its withdrawal from the market. This technical guide provides a historical perspective on Mesoridazine, summarizing the available quantitative data and experimental methodologies that were used to characterize this once-important therapeutic agent. The information presented here serves as a valuable resource for researchers and professionals in the field of drug development, offering insights into the evaluation and challenges of antipsychotic medications.
References
An In-depth Technical Guide to the Safety Data of Mesoridazine-d3
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Mesoridazine-d3 is not publicly available. This guide has been compiled from various sources, including safety data for the non-deuterated parent compound, Mesoridazine (B118732), and its closely related deuterated analogue, (±)-Thioridazine-d3 HCl. All information should be used as a reference and with the understanding that it may not be fully representative of this compound.
This technical guide provides a detailed overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, and logical relationships are visualized using diagrams.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of this compound and its parent compound.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂₁D₃H₂₃N₂OS₂ | [1] |
| Molecular Weight | 389.5924 g/mol | [1][2] |
| IUPAC Name | 2-methylsulfinyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine | [1] |
| Unlabelled CAS Number | 5588-33-0 | [1] |
| Storage Temperature | +4°C | [1] |
| Mesoridazine (non-deuterated) | ||
| Molecular Formula | C₂₁H₂₆N₂OS₂ | [3][4] |
| Molecular Weight | 386.57 g/mol | [3][4] |
| Melting Point | 128-131 °C | [3] |
| Boiling Point (Predicted) | 570.5±50.0 °C | [3] |
| Density (Estimate) | 1.1234 | [3] |
| pKa (Predicted) | 9.84±0.10 | [3] |
| Solubility | Slightly soluble in Acetonitrile, DMSO (heated), and Methanol. Insoluble in water. | [3][4] |
| Appearance | Pale Yellow to Orange Sticky Solid or Pale Pink Solid | [3] |
Toxicological Data
The toxicological data presented below is for the non-deuterated parent compound, Mesoridazine, and Thioridazine. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 1,060 mg/kg | [5] |
| LD50 | Mouse | Oral | 360 mg/kg | [5] |
| LD50 | Mouse | Intraperitoneal | 100 g/kg | [5] |
| TDLO | Woman | Oral | 864 mg/kg /18D intermittent | [5] |
Note on Experimental Protocols: Detailed experimental protocols for the above toxicological studies are not available in the public domain. The data is typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[6][7] Acute toxicity studies generally involve administering a single dose of the substance and observing the animals for a set period, recording mortality and other adverse effects.[6]
Hazard Identification and GHS Classification
The following GHS classification is based on data for Thioridazine hydrochloride and (±)-Thioridazine-d3 HCl.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Below is a diagram illustrating the GHS hazard pictograms associated with these classifications.
Precautionary Measures and Handling
The following precautionary statements are recommended based on the available safety data.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] | |
| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| P302 + P350 | IF ON SKIN: Wash with plenty of soap and water.[8] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |
| P317 | Get medical help.[8] | |
| Storage | Store at room temperature.[8] | |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
The logical workflow for handling and responding to exposure is visualized below.
Firefighting and Disposal
-
Firefighting Measures: The product is not flammable or combustible.[8] In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Firefighters should wear self-contained breathing apparatus.[8] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[8]
-
Disposal: Dispose of this substance and its container in accordance with all applicable local, regional, national, and international regulations. Do not let the product enter drains; discharge into the environment must be avoided.[8]
Regulatory Information
Mesoridazine was withdrawn from the United States market in 2004 due to dangerous side effects.[4] It is important to consult local regulations regarding the handling and use of this compound. The non-deuterated form is not listed as a carcinogen by IARC, NTP, or OSHA.
This guide provides a summary of the available safety data for this compound and its related compounds. It is imperative for all users to consult the original source documentation and conduct their own risk assessments before handling this chemical.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. mesoridazine | 5588-33-0 [chemicalbook.com]
- 4. Mesoridazine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Toxicology | MuriGenics [murigenics.com]
- 7. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
Pharmacological Profile of Mesoridazine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Mesoridazine-d3, a deuterated analog of the typical antipsychotic agent Mesoridazine (B118732). Due to a lack of specific published data on this compound, this document extrapolates its expected pharmacological properties based on the well-characterized profile of Mesoridazine and the established principles of kinetic isotope effects conferred by deuteration. This guide covers the mechanism of action, receptor binding affinity, metabolism, and pharmacokinetics of Mesoridazine, with a concluding discussion on the anticipated impact of deuterium (B1214612) substitution on these properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.
Introduction
Mesoridazine is a phenothiazine (B1677639) antipsychotic and a principal active metabolite of thioridazine (B1682328).[1][2] It has been used in the management of schizophrenia.[1] Like other drugs in its class, Mesoridazine exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[3][4] It also exhibits affinity for other receptors, including serotonin (B10506) (5-HT) receptors, which contributes to its overall pharmacological profile.[5]
This compound is a stable isotope-labeled version of Mesoridazine, where three hydrogen atoms have been replaced with deuterium. Such deuteration is a common strategy in drug development to favorably alter the pharmacokinetic properties of a molecule.[6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, potentially resulting in a longer half-life, reduced dosing frequency, and an altered metabolite profile.[8][9][10]
This guide synthesizes the known pharmacology of Mesoridazine and provides a theoretical framework for the pharmacological profile of this compound, aiming to facilitate further investigation and application of this compound in research and development.
Mechanism of Action & Receptor Binding Profile
Mesoridazine functions as an antagonist at several key neurotransmitter receptors.[4] Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1] Additionally, its interaction with serotonin 5-HT2A receptors may contribute to its efficacy against the negative symptoms of schizophrenia and reduce the incidence of extrapyramidal side effects.[5]
While specific binding affinity data for this compound are not available, it is anticipated that the deuteration will not significantly alter the compound's affinity for its target receptors. The primary impact of deuteration is on metabolism rather than on receptor interaction. The following table summarizes the known receptor binding affinities for the parent compound, Mesoridazine.
Table 1: Receptor Binding Affinities of Mesoridazine
| Receptor | Binding Affinity (Ki) | Species | Reference |
|---|---|---|---|
| Dopamine D2 | < 3 nM (for active stereoisomers) | Human | [11] |
| Dopamine D3 | Moderate Affinity | Human | [11] |
| Serotonin 5-HT1A | Not specified | Human | [11] |
| Serotonin 5-HT2A | Moderate Affinity | Human | [11] |
| Serotonin 5-HT2C | Not specified | Human | [11] |
| Dopamine D1 | Not specified | Human |[11] |
Metabolism and Pharmacokinetics
Mesoridazine is a metabolite of thioridazine, formed via metabolism by the cytochrome P450 enzyme CYP2D6.[2] Mesoridazine itself undergoes further metabolism in the liver.[12] Identified metabolites include sulforidazine (B28238) (mesoridazine ring sulfoxide), N-desmethylmesoridazine ring sulfoxide, and various lactam and phenolic derivatives.[12][13]
The pharmacokinetic profile of Mesoridazine is characterized by good absorption from the gastrointestinal tract and an elimination half-life of 24 to 48 hours.[3][4]
Expected Impact of Deuteration on Metabolism and Pharmacokinetics of this compound:
The replacement of hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[9] It is hypothesized that this compound, if deuterated at a metabolically active site, will exhibit:
-
Reduced Rate of Metabolism: Leading to lower clearance.
-
Increased Half-Life: Resulting in prolonged exposure.
-
Altered Metabolite Profile: Potentially reducing the formation of certain metabolites.
These anticipated changes could translate to a more favorable dosing regimen and potentially a different side-effect profile compared to the non-deuterated parent drug.
Table 2: Pharmacokinetic Parameters of Mesoridazine
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Bioavailability | Well absorbed | Not specified | [4] |
| Protein Binding | 4% | Not specified | [4] |
| Half-life | 24 to 48 hours | Not specified | [4] |
| Metabolism | Hepatic | Human, Dog, Rat | [12] |
| Elimination | Renal and Biliary | Not specified |[1] |
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by Mesoridazine initiates distinct intracellular signaling cascades.
-
Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism by Mesoridazine blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels and the subsequent downstream signaling events.
-
Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Antagonism by Mesoridazine blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and metabolism of thioridazine during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentseparations.com [currentseparations.com]
- 9. blossomanalysis.com [blossomanalysis.com]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism of piperidine-type phenothiazine antipsychotic agents. III. Mesoridazine in dog, human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mesoridazine in Human Plasma by LC-MS/MS Using Mesoridazine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mesoridazine (B118732) in human plasma. The method utilizes Mesoridazine-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is intended for use by researchers, scientists, and drug development professionals in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Mesoridazine is a phenothiazine (B1677639) antipsychotic medication used in the management of schizophrenia and other psychotic disorders. Accurate and reliable quantification of mesoridazine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization. This document provides a detailed protocol for the analysis of mesoridazine in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Mesoridazine reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of mesoridazine and this compound by dissolving the appropriate amount of each compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the mesoridazine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Mesoridazine (Quantifier) | 387.2 | 126.1 | 0.1 | 30 | 25 |
| Mesoridazine (Qualifier) | 387.2 | 86.1 | 0.1 | 30 | 35 |
| This compound (IS) | 390.2 | 129.1 | 0.1 | 30 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 5 | 4.8 | 102.3 | 6.2 | 101.5 |
| Mid QC | 50 | 3.5 | 98.9 | 4.7 | 99.8 |
| High QC | 400 | 2.9 | 101.2 | 4.1 | 100.7 |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at the low and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | 92.1 | 95.8 |
| High QC | 400 | 94.5 | 97.2 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of mesoridazine in plasma.
Caption: Role of the internal standard in achieving accurate quantification.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of mesoridazine in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and procedural variations.
Application Note: Quantitative Analysis of Mesoridazine in Human Plasma using a Validated LC-MS/MS Method with Mesoridazine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mesoridazine (B118732) in human plasma. Mesoridazine, a metabolite of thioridazine, is a phenothiazine (B1677639) antipsychotic agent.[1] This method utilizes a stable isotope-labeled internal standard, Mesoridazine-d3, to ensure high accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Mesoridazine concentrations in a biological matrix.
Introduction
Mesoridazine is a piperidine-type phenothiazine antipsychotic drug used in the treatment of schizophrenia.[1] It functions primarily by blocking postsynaptic dopamine (B1211576) D2 receptors in the central nervous system.[1] Accurate quantification of Mesoridazine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects.
LC-MS/MS has become the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the quantitative determination of Mesoridazine in human plasma, adaptable for researchers in pharmacology, drug development, and clinical chemistry.
Experimental
Materials and Reagents
-
Mesoridazine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500, Waters Xevo TQ-S)
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Stock and Working Solutions
-
Mesoridazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesoridazine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Mesoridazine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
Protocols
Sample Preparation
-
Label polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in the table below |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 0.4 | 2 |
| 2.5 | 98 |
| 3.0 | 98 |
| 3.1 | 2 |
| 4.0 | 2 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |
| Mesoridazine | 387.2 | 126.1 |
| This compound | 390.2 | 126.1 |
Note: The specific parameters for declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument used.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method based on established bioanalytical method validation guidelines.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 20 | < 20 | ± 20 |
| Low QC | 0.3 | < 15 | < 15 | ± 15 |
| Mid QC | 15 | < 15 | < 15 | ± 15 |
| High QC | 150 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Mesoridazine | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Mesoridazine.
Mesoridazine Signaling Pathway
Caption: Simplified signaling pathway of Mesoridazine's antagonism at the D2 receptor.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Mesoridazine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for a variety of research applications in the fields of pharmacology and drug development.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mesoridazine in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mesoridazine (B118732) in human plasma. The method utilizes Mesoridazine-d3 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method was validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for high-throughput analysis in clinical research and pharmacokinetic studies.
Introduction
Mesoridazine is a piperidine-type phenothiazine (B1677639) antipsychotic agent and the major active metabolite of thioridazine (B1682328). It is used in the management of schizophrenia and other psychotic disorders.[1][2] Accurate quantification of Mesoridazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4]
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This leads to enhanced data reliability and robustness.[7] This note provides a comprehensive protocol for method development, sample preparation, and validation for the analysis of Mesoridazine using this compound.
Experimental Protocols
Materials and Reagents
-
Mesoridazine besylate reference standard (≥98% purity)
-
This compound reference standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade Acetonitrile (B52724) (ACN)
-
LC-MS grade Methanol (B129727) (MeOH)
-
LC-MS grade Water
-
Ammonium formate (B1220265) (≥99% purity)
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesoridazine and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Mesoridazine primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of study sample, CC, or QC into the appropriately labeled tubes.
-
Add 20 µL of the 100 ng/mL this compound IS working solution to all tubes except for the blank matrix samples.
-
Vortex all tubes for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Add 200 µL of water containing 0.1% formic acid to the vial.
-
Cap the vials and vortex briefly before placing them in the autosampler for analysis.
LC-MS/MS Method
2.5.1 Liquid Chromatography Conditions
A gradient elution program was developed for optimal separation.
| Parameter | Setting |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: LC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.51 | 95 | 5 |
| 4.50 | 95 | 5 |
2.5.2 Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 2: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| Mesoridazine | 387.2 | 126.1 | 100 | 80 | 35 |
| this compound | 390.2 | 126.1 | 100 | 80 | 35 |
Note: The precursor for Mesoridazine ([M+H]+) is m/z 387.2 and the primary fragment is m/z 126.1.[3][8] For the d3-labeled internal standard, the precursor ion shifts to m/z 390.2, while the fragment ion remains the same as the deuterium (B1214612) atoms are not on the fragmented portion of the molecule.
Workflow Visualization
Caption: LC-MS/MS analysis workflow from sample preparation to data quantification.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Mesoridazine in human plasma.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL. The coefficient of determination (r²) was consistently greater than 0.999, indicating a strong linear relationship.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| Mesoridazine | 0.1 - 200 | y = 0.0152x + 0.0008 | > 0.999 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of the FDA bioanalytical method validation guidelines, with precision (%RSD) within 15% and accuracy (%Bias) within ±15% (±20% for LLOQ).
Table 4: Intra- and Inter-Day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (n=6) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (n=18) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|---|---|
| LLOQ | 0.1 | 0.108 | 8.9 | 108.0 | 0.110 | 11.2 | 110.0 |
| LQC | 0.3 | 0.291 | 6.5 | 97.0 | 0.297 | 8.1 | 99.0 |
| MQC | 15 | 15.6 | 4.1 | 104.0 | 15.3 | 5.5 | 102.0 |
| HQC | 150 | 147.3 | 3.5 | 98.2 | 148.5 | 4.2 | 99.0 |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The protein precipitation method provided consistent and high recovery for both the analyte and the internal standard. The matrix effect was minimal, demonstrating the selectivity of the method.
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC (0.3 ng/mL) | 95.8 | 97.2 | 98.5 |
| HQC (150 ng/mL) | 98.1 | 97.5 | 101.2 |
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of Mesoridazine in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensures high accuracy and reproducibility. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method ideal for pharmacokinetic studies and routine therapeutic drug monitoring. The validation data confirms that the method is linear, precise, accurate, and selective for its intended purpose.
References
- 1. Mesoridazine -- a pharmacodynamic and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of thioridazine in blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. ijsr.net [ijsr.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mesoridazine-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732), a metabolite of the antipsychotic drug thioridazine (B1682328), has been utilized in the treatment of schizophrenia.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Mesoridazine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise pharmacokinetic data.[4] These application notes provide detailed protocols and data for the use of this compound in pharmacokinetic studies.
Data Presentation
Pharmacokinetic Parameters of Mesoridazine in Humans
The following table summarizes the pharmacokinetic parameters of mesoridazine in healthy human subjects following a single oral dose of thioridazine. Since mesoridazine is a metabolite, its formation is dependent on the metabolism of the parent drug.
| Parameter | Value | Reference |
| Cmax (ng/mL) | Lower in slow hydroxylators | [5] |
| AUC (ng*h/mL) | Comparable between slow and rapid hydroxylators | [5] |
| Tmax (h) | Slower appearance in serum | [5] |
| Half-life (t½) (h) | Not explicitly stated for mesoridazine alone | [5] |
| Protein Binding | >90% | [1] |
Note: This data is derived from a study where Mesoridazine was a metabolite of Thioridazine. Cmax and Tmax are influenced by the rate of metabolism from the parent compound.
LC-MS/MS Method Validation Parameters
This table presents typical validation parameters for a bioanalytical method for mesoridazine, adaptable for use with this compound as the internal standard.
| Parameter | Specification | Reference |
| Linearity (R²) | > 0.999 | [6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Intra-day Accuracy (%) | 85-115% | [6] |
| Inter-day Accuracy (%) | 85-115% | [6] |
| Matrix Effect | ~101% for mesoridazine | [6] |
Experimental Protocols
Bioanalytical Method for Mesoridazine in Plasma using LC-MS/MS with this compound
This protocol is adapted from a validated method for mesoridazine in rat plasma and incorporates the use of this compound as the internal standard.[6]
1. Materials and Reagents:
-
Mesoridazine analytical standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ammonium formate (B1220265), analytical grade
-
Formic acid, analytical grade
-
Ultrapure water
-
Control human plasma
2. Stock and Working Solutions Preparation:
-
Mesoridazine Stock Solution (1 mg/mL): Accurately weigh and dissolve mesoridazine in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the mesoridazine stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
Time (min) %B 0.0 2 0.4 2 2.5 98 3.0 98 3.1 2 | 4.0 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Mesoridazine: m/z 387 > 126[6]
-
This compound: m/z 390 > 129 (predicted, requires experimental confirmation)
-
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalysis of Mesoridazine in plasma samples.
Mesoridazine Signaling Pathway
Mesoridazine acts as an antagonist at the Dopamine D2 receptor.[9] The following diagram illustrates the canonical signaling pathway associated with D2 receptor inhibition.
Caption: Mesoridazine's antagonism of the Dopamine D2 receptor signaling pathway.
References
- 1. Mesoridazine -- a pharmacodynamic and pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. Mesoridazine | CAS 5588-33-0 | LGC Standards [lgcstandards.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Note: High-Throughput Bioanalysis of Mesoridazine in Human Plasma using Mesoridazine-d3 as an Internal Standard for Calibration by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mesoridazine (B118732) in human plasma. Mesoridazine-d3 is employed as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring reliable determination of mesoridazine concentrations.
Introduction
Mesoridazine is a phenothiazine (B1677639) antipsychotic and a major active metabolite of thioridazine. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[1][2][3] This document provides a comprehensive protocol for the bioanalysis of mesoridazine using this compound for the construction of a calibration curve.
Experimental Protocols
Materials and Reagents
-
Mesoridazine reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium formate (B1220265)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Polypropylene microcentrifuge tubes
Stock and Working Solutions Preparation
-
Mesoridazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of mesoridazine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the mesoridazine stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Calibration Standards and Quality Control Samples
Prepare calibration standards and QC samples by spiking the appropriate mesoridazine working solutions into blank human plasma.
Table 1: Preparation of Calibration Standards and Quality Control Samples
| Sample ID | Analyte Concentration (ng/mL) |
| Blank | 0 |
| LLOQ | 1.0 |
| CAL 2 | 2.5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 200 |
| CAL 6 | 800 |
| CAL 7 | 2000 |
| ULOQ | 4000 |
| LQC | 3.0 |
| MQC | 150 |
| HQC | 3000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 2% to 98% B over 2.5 minutes, with a total run time of 4 minutes.[4][5] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Mesoridazine | This compound (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ |
| Precursor Ion (m/z) | 387.2 | 390.2 |
| Product Ion (m/z) | 126.1[4][5] | 126.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |
Note: The MRM transition for this compound is predicted based on the stable isotope label and the known fragmentation of Mesoridazine. The d3 label is not on the fragmented portion of the molecule.
Data Presentation
The method should be validated according to regulatory guidelines. The following tables represent expected performance data.
Table 4: Calibration Curve Performance
| Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | ≤ 20 |
| 2.5 | 2.55 | 102.0 | ≤ 15 |
| 10 | 9.95 | 99.5 | ≤ 15 |
| 50 | 51.0 | 102.0 | ≤ 15 |
| 200 | 198.0 | 99.0 | ≤ 15 |
| 800 | 808.0 | 101.0 | ≤ 15 |
| 2000 | 1990.0 | 99.5 | ≤ 15 |
| 4000 (ULOQ) | 4020.0 | 100.5 | ≤ 15 |
A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.[4][5]
Table 5: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3.0 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 150 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 3000 | < 15 | 85-115 | < 15 | 85-115 |
Table 6: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3.0 | 85-115 | Consistent, precise, and reproducible |
| HQC | 3000 | 85-115 | Consistent, precise, and reproducible |
Matrix effect should be assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte or internal standard.[4][5]
Visualizations
Caption: Bioanalytical workflow for Mesoridazine quantification.
Caption: Logic for building the calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of mesoridazine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for potential variabilities during sample processing and analysis. This method is well-suited for regulated bioanalysis in the context of drug development and clinical research.
References
- 1. scispace.com [scispace.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Mesoridazine-d3 in Urine Drug Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the detection and quantification of Mesoridazine (B118732) in human urine using Mesoridazine-d3 as an internal standard. The protocols are intended for research and forensic toxicology purposes.
Introduction
Mesoridazine is a phenothiazine (B1677639) antipsychotic and a major active metabolite of thioridazine.[1][2] Its detection in urine is crucial for monitoring patient compliance, assessing potential toxicity, and in forensic investigations. The use of a deuterated internal standard, this compound, is the gold standard for accurate quantification by mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
This document outlines a robust method for the analysis of Mesoridazine in urine, employing solid-phase extraction (SPE) for sample clean-up and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.
Metabolic Pathway of Thioridazine to Mesoridazine
Thioridazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, Mesoridazine.[2][3][4] This metabolic pathway involves the sulfoxidation of the thioether group on the phenothiazine ring. Understanding this pathway is essential for interpreting drug screening results, as the presence of Mesoridazine confirms the administration of Thioridazine.
Caption: Metabolic conversion of Thioridazine to Mesoridazine.
Experimental Protocols
Materials and Reagents
-
Mesoridazine besylate salt (certified reference material)
-
This compound (certified reference material)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Chloroform (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Drug-free human urine
-
Solid-Phase Extraction (SPE) cartridges (e.g., Empore C18)[5]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the extraction of phenothiazine derivatives from urine.[5]
-
Sample Pre-treatment:
-
To 1.0 mL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL).
-
Add 2.0 mL of 0.1 M NaOH and 7.0 mL of deionized water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Empore C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1.0 mL of a chloroform:acetonitrile (80:20, v/v) mixture.[5]
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are suggested and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mesoridazine | 387.2 | 126.1 | (To be optimized, ~25-35)[6][7] |
| This compound | 390.2 | 126.1 or other stable fragment | (To be optimized, ~25-35) |
Note: The product ion for this compound should be confirmed by infusion and fragmentation analysis. It is expected to be the same as the unlabeled compound if the deuterium (B1214612) atoms are on the phenothiazine ring structure.
Data and Performance Characteristics
The following table summarizes expected performance characteristics based on published data for Mesoridazine and other phenothiazines in biological matrices.[5][6][7] These values should be established and validated in-house.
| Parameter | Expected Value Range |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery | > 85% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Urine drug screening workflow for Mesoridazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity. | Semantic Scholar [semanticscholar.org]
- 5. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Mesoridazine-d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mesoridazine-d3 in human plasma. The protocol outlines three distinct sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), providing flexibility for various laboratory needs and sample complexities. The method utilizes Chlorpromazine-d6 as an internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies, therapeutic drug monitoring, or other research applications involving this compound.
Introduction
Mesoridazine (B118732) is a phenothiazine (B1677639) antipsychotic and a major active metabolite of thioridazine.[1] Isotope-labeled analogues, such as this compound, are crucial for use as internal standards in pharmacokinetic studies of the parent drug or when Mesoridazine itself is the analyte of interest. Accurate and precise quantification of this compound in biological matrices like plasma is essential for reliable data generation. This application note provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a highly sensitive and selective analytical technique.[2] The method has been developed to be consistent with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[3][4][5]
Experimental
Materials and Reagents
-
This compound (structure available from chemical suppliers)
-
Chlorpromazine-d6 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Chlorpromazine-d6 in methanol.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the Chlorpromazine-d6 stock solution in 50:50 (v/v) acetonitrile:water.
LC-MS/MS Parameters
The following tables summarize the liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 390.2 | 129.1 | 25 |
| Chlorpromazine-d6 (IS) | 325.2 | 92.1 | 30 |
Note: Collision energies may require optimization depending on the mass spectrometer used.
Sample Preparation Protocols
Three different protocols for plasma sample preparation are provided below. The choice of method may depend on the required level of sample cleanup and sensitivity.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Chlorpromazine-d6).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT.
-
To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Chlorpromazine-d6).
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is ideal for achieving the lowest limits of quantification.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 20 µL of the Internal Standard Working Solution (100 ng/mL Chlorpromazine-d6) and 200 µL of 4% phosphoric acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and inject into the LC-MS/MS system.
Method Validation
The analytical method should be validated according to the FDA's guidance on bioanalytical method validation.[3][4][5] Key validation parameters are summarized in the table below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-day accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels (LLOQ, LQC, MQC, HQC). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Matrix Effect | Matrix factor should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. |
Visualization
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
This application note provides a detailed and versatile LC-MS/MS method for the quantification of this compound in human plasma. The inclusion of three different sample preparation protocols allows for adaptation based on laboratory workflow and sensitivity requirements. The method is specific, sensitive, and suitable for regulated bioanalysis upon successful validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Human Metabolome Database: Showing metabocard for Mesoridazine (HMDB0015068) [hmdb.ca]
- 3. mzCloud – Mesoridazine [mzcloud.org]
- 4. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers [pubmed.ncbi.nlm.nih.gov]
- 5. Mesoridazine [webbook.nist.gov]
Application Notes and Protocols: Mesoridazine-d3 in Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoridazine (B118732), a metabolite of the phenothiazine (B1677639) antipsychotic thioridazine, was formerly used in the treatment of schizophrenia.[1][2] Although withdrawn from the U.S. market in 2004 due to concerns about cardiac effects, particularly QT prolongation, its deuterated analog, Mesoridazine-d3, serves as a valuable tool in modern analytical toxicology.[1][3] As a stable isotope-labeled internal standard (SIL-IS), this compound is ideal for use in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its ability to mimic the analyte of interest during sample extraction, chromatographic separation, and ionization, thereby correcting for variations and improving the accuracy and precision of toxicological screening methods.[4]
These application notes provide a comprehensive overview of the use of this compound as an internal standard in toxicology screening, complete with detailed experimental protocols and data presentation.
Principle of Use as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte(s) of interest, which is added at a known concentration to all samples, calibrators, and quality controls. A SIL-IS, such as this compound, is the gold standard for LC-MS/MS analysis because it co-elutes with the non-labeled analyte and experiences similar matrix effects (ion suppression or enhancement), but is distinguishable by its higher mass.[4] This allows for reliable quantification even in complex biological matrices like blood, urine, or plasma.
Quantitative Data
The following tables summarize typical performance data for an LC-MS/MS method for the quantification of a panel of antipsychotic drugs using this compound as an internal standard. The data presented are representative of expected validation results for a robust toxicological screening assay.
Table 1: LC-MS/MS Parameters for Selected Antipsychotics and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 390.2 | 129.1 | 35 |
| Thioridazine | 371.2 | 98.1 | 38 |
| Haloperidol | 376.2 | 165.1 | 32 |
| Risperidone | 411.2 | 191.1 | 30 |
| Olanzapine | 313.2 | 256.2 | 28 |
| Quetiapine | 384.2 | 253.1 | 33 |
Table 2: Method Validation Data
| Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | R² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Thioridazine | 1.0 | 1-500 | >0.995 | < 10% | < 12% | 90-110% |
| Haloperidol | 0.5 | 0.5-250 | >0.996 | < 8% | < 10% | 92-108% |
| Risperidone | 0.5 | 0.5-250 | >0.998 | < 7% | < 9% | 95-105% |
| Olanzapine | 1.0 | 1-500 | >0.994 | < 12% | < 15% | 88-112% |
| Quetiapine | 1.0 | 1-500 | >0.997 | < 9% | < 11% | 93-107% |
LLOQ: Lower Limit of Quantification; R²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Protocol 1: Sample Preparation (Solid-Phase Extraction)
This protocol outlines a solid-phase extraction (SPE) method for the isolation of antipsychotic drugs from human plasma prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To a 1 mL aliquot of plasma, add 20 µL of a 1 µg/mL this compound internal standard working solution. Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Do not allow the cartridge to dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0), followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see Protocol 2).
Protocol 2: LC-MS/MS Analysis
This protocol describes the conditions for the chromatographic separation and mass spectrometric detection of the target analytes.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 10 mM ammonium formate (B1220265) with 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.3 | 5 |
| 2.0 | 0.3 | 15 |
| 10.0 | 0.3 | 50 |
| 12.0 | 0.3 | 95 |
| 15.0 | 0.3 | 95 |
| 15.1 | 0.3 | 5 |
| 20.0 | 0.3 | 5 |
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Visualizations
Mesoridazine's Mechanism of Action
Mesoridazine, like other typical antipsychotics, primarily exerts its therapeutic effect through the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[5] This antagonism is believed to be responsible for its antipsychotic effects. However, blockade of D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, can lead to adverse effects.
Caption: Mesoridazine blocks dopamine D2 receptors.
Experimental Workflow for Toxicological Screening
The following diagram illustrates the general workflow for the analysis of toxicological samples using this compound as an internal standard.
Caption: Workflow for sample analysis.
Toxicological Considerations
The primary toxicological concern with Mesoridazine is its potential for cardiotoxicity.[6][7] It has been shown to cause a dose-dependent prolongation of the QTc interval, which can increase the risk of serious ventricular arrhythmias, such as Torsades de Pointes.[3][6] This is a class effect for many phenothiazine antipsychotics. The mechanism is thought to involve the blockade of cardiac potassium channels, specifically the hERG channel. When screening for antipsychotics, it is crucial to be aware of this potential for cardiotoxicity, as co-administration of other QT-prolonging drugs can exacerbate this risk.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of antipsychotics and other drugs in a toxicology screening setting. Its use in conjunction with LC-MS/MS provides a robust, accurate, and precise method for determining drug concentrations in complex biological matrices. The protocols and data presented here serve as a guide for the implementation of this compound in toxicology laboratories, aiding in the reliable assessment of drug exposure and potential toxicity.
References
- 1. Mesoridazine - Wikipedia [en.wikipedia.org]
- 2. Mesoridazine: MedlinePlus Drug Information [medlineplus.gov]
- 3. medworksmedia.com [medworksmedia.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac conduction and rhythm disturbances following suicidal ingestion of mesoridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotics cardiotoxicity: What's known and what's next - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mesoridazine-d3 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mesoridazine (B118732) is a phenothiazine (B1677639) antipsychotic and a principal metabolite of thioridazine.[1][2] It primarily functions by blocking postsynaptic dopamine (B1211576) receptors in the central nervous system.[1] Mesoridazine-d3 is a deuterated, stable isotope-labeled form of Mesoridazine. While its primary application is as an internal standard in analytical methods like mass spectrometry for the accurate quantification of Mesoridazine, its biological activity in cell culture experiments is considered identical to that of the unlabeled compound.[3] Therefore, the following protocols and data, based on studies of Mesoridazine and its parent compound Thioridazine, are applicable for investigating the cellular effects of this compound.
These notes provide an overview of its mechanism of action, relevant signaling pathways, and detailed protocols for conducting cell culture experiments to assess its effects on cell viability, apoptosis, and specific signaling pathways.
Safety and Handling:
Mesoridazine and its related compounds should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store at +4°C, protected from light.[3][5] Mesoridazine is reported to be hygroscopic.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information.[4][6]
Mechanism of Action and Signaling Pathways
Mesoridazine exerts its effects through the antagonism of several neurotransmitter receptors. Its primary mechanism involves the blockade of dopamine D2 receptors.[7][8][9][10] However, it also interacts with other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) receptors (5-HT1A, 5-HT2A, 5-HT2C), alpha-adrenergic receptors, and muscarinic receptors.[2][7][9]
The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.[11] This action inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
Studies on the parent compound, thioridazine, suggest that it may also influence other critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, which is involved in cell cycle progression, proliferation, and survival.[13][14]
Signaling Pathway Diagram
References
- 1. mims.com [mims.com]
- 2. Mesoridazine - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mesoridazine | 5588-33-0 [chemicalbook.com]
- 6. Mesoridazine | CAS 5588-33-0 | LGC Standards [lgcstandards.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mesoridazine (Serentil) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mTOR Signaling Pathway Activity and Vitamin D Availability Control the Expression of Most Autism Predisposition Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mesoridazine-d3 by Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mesoridazine (B118732), the primary active metabolite of the antipsychotic drug thioridazine, is extensively studied in pharmacokinetic and drug metabolism research. The use of a stable isotope-labeled internal standard, such as Mesoridazine-d3, is crucial for accurate quantification in biological matrices. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of this compound. The protocol is adapted from a validated method for the analysis of mesoridazine in plasma samples, leveraging the principle that deuteration typically has a negligible effect on reversed-phase chromatographic retention.[1][2]
Chromatographic Conditions
A summary of the liquid chromatography and mass spectrometry conditions for the analysis of this compound is presented below. These conditions are based on a validated method for mesoridazine and are expected to provide excellent separation and detection for its deuterated analog.[1][2]
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C18 |
| Mobile Phase A | 10mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Linear gradient from 2% to 98% Acetonitrile over 2.1 minutes |
| Flow Rate | Not explicitly stated, but typical for analytical LC-MS |
| Injection Volume | Not explicitly stated |
| Total Run Time | 4 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Ion Mode [M+H]+ |
| Detection | Multiple Reaction Monitoring (MRM) |
| Monitored Transition (Mesoridazine) | m/z 387 > 126 |
| Internal Standard (example) | Chlorpromazine (m/z 319 > 86) |
Experimental Protocol
This protocol outlines the steps for sample preparation and LC-MS/MS analysis of this compound.
1. Sample Preparation (Protein Precipitation): [1][2]
-
To a 100 µL aliquot of the sample (e.g., plasma), add an appropriate volume of internal standard solution (e.g., Chlorpromazine).
-
Add 3 volumes of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Set up the LC-MS/MS system with the chromatographic conditions detailed in the table above.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample supernatant onto the LC-MS/MS system.
-
Acquire data using the specified MRM transitions in positive ion mode.
-
The total run time for the analysis is approximately 4 minutes.[1][2]
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the separation and quantification of this compound.
Caption: Workflow for this compound analysis.
This application note provides a comprehensive and detailed protocol for the separation and quantification of this compound using LC-MS/MS. The described method is rapid, robust, and suitable for high-throughput analysis in various research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mesoridazine-d3 Signal Suppression in LC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Mesoridazine-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A1: Signal suppression, also known as ion suppression, is a common phenomenon in LC-MS where the ionization efficiency of an analyte (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity and can negatively impact the accuracy and precision of your quantitative analysis.[3][4] Even though this compound is a deuterated internal standard intended to mimic the behavior of the analyte, it can still be susceptible to these effects.
Q2: My this compound signal is low and inconsistent across samples. What are the likely causes?
A2: Several factors could be contributing to the low and variable signal of your this compound internal standard. The primary causes include:
-
Matrix Effects: Components in your biological sample (e.g., phospholipids, salts, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[5]
-
Chromatographic Co-elution: The analyte (Mesoridazine) and its deuterated internal standard (this compound) may have slightly different retention times, a phenomenon known as the "isotope effect."[1] This can expose them to different matrix components, leading to differential ion suppression.[1]
-
High Concentration of Analyte or Internal Standard: An excessively high concentration of either the analyte or the internal standard can lead to competition for ionization, causing self-suppression or suppression of the co-eluting species.[1][6][7]
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and reduced signal for all analytes.
-
Improper Mass Spectrometer Settings: Suboptimal settings for parameters like capillary voltage, gas flows, and temperatures can result in poor ionization efficiency.[8][9]
Q3: How can I systematically troubleshoot the signal suppression of this compound?
A3: A logical approach to troubleshooting is crucial. The following workflow can help you identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Mesoridazine-d3 Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Mesoridazine-d3 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three primary techniques for extracting this compound and similar phenothiazine (B1677639) compounds from biological matrices like plasma, serum, whole blood, and urine are:
-
Protein Precipitation (PPT): A straightforward and rapid method ideal for initial sample cleanup.[1]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[1]
Q2: Which extraction method is most suitable for my application?
A2: The choice of extraction method depends on several factors, including the nature of the biological matrix, the required level of sample cleanup, desired recovery, and the analytical technique used for detection (e.g., LC-MS/MS).
-
Protein Precipitation is often used for its simplicity and speed, especially in early-stage discovery studies.[2]
-
Liquid-Liquid Extraction offers a good balance of cleanup and recovery and can be optimized for specific analytes.
-
Solid-Phase Extraction typically provides the cleanest extracts, which is crucial for minimizing matrix effects in sensitive LC-MS/MS analyses.[3]
Q3: What is this compound, and why is it used?
A3: this compound is a deuterated form of Mesoridazine. In bioanalytical methods, deuterated analogs of the target analyte are commonly used as internal standards. They behave almost identically to the non-deuterated compound during extraction and chromatographic separation but can be distinguished by a mass spectrometer due to their mass difference. This allows for accurate quantification of the analyte, as the internal standard helps to correct for variability in extraction recovery and matrix effects.
Troubleshooting Guides
Low Recovery
Problem: I am experiencing low recovery of this compound after extraction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation (PPT) | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to the sample is used. A common starting point is 3:1 (solvent:sample).- Vortex the sample vigorously after adding the solvent to ensure thorough mixing.- Optimize the incubation time and temperature. Lower temperatures can sometimes improve precipitation. |
| Suboptimal pH in Liquid-Liquid Extraction (LLE) | - Mesoridazine is a basic drug. Adjust the pH of the aqueous sample to be at least 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.[4][5]- Experiment with different buffers to maintain a stable pH during extraction. |
| Incorrect Solvent Selection in LLE | - Select an extraction solvent that is immiscible with the sample matrix and in which Mesoridazine has high solubility. Common solvents for basic drugs include methyl tert-butyl ether (MTBE), dichloromethane, and ethyl acetate.- Consider using a mixture of solvents to optimize polarity. |
| Inefficient Elution in Solid-Phase Extraction (SPE) | - Ensure the elution solvent is strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE (e.g., C18), a high percentage of organic solvent (e.g., methanol (B129727), acetonitrile) is typically required.- The pH of the elution solvent may need to be adjusted to ensure the analyte is in a state that is readily eluted. For basic compounds like Mesoridazine, an acidic elution solvent can be effective.- Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery. |
| Analyte Breakthrough during SPE Loading | - The sample loading flow rate may be too high. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent.- The sorbent bed may be overloaded. Consider using an SPE cartridge with a larger sorbent mass or diluting the sample before loading. |
| Analyte Loss during Washing Step in SPE | - The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent). |
High Matrix Effects / Ion Suppression in LC-MS/MS
Problem: I am observing significant ion suppression for this compound in my LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - Protein precipitation is a relatively "crude" cleanup method and may leave behind phospholipids (B1166683) and other endogenous components that can cause ion suppression.[6] Consider switching to a more rigorous cleanup technique like LLE or SPE.- For SPE, ensure that the wash steps are effective at removing interfering matrix components. Experiment with different wash solvents of varying polarity and pH. |
| Co-elution of Interfering Compounds | - Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, gradient profile, or flow rate.- A longer chromatographic run time may be necessary to achieve adequate separation. |
| Choice of Ionization Source | - While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, consider testing APCI. |
Inconsistent and Irreproducible Results
Problem: My extraction results for this compound are not consistent between samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Ensure all samples are treated identically throughout the extraction process. This includes vortexing times, incubation periods, and solvent volumes.- Use calibrated pipettes to ensure accurate volume measurements. |
| Variability in Biological Matrix | - Different lots of biological matrices can have varying compositions, leading to inconsistent matrix effects.[7] If possible, use a pooled matrix for method development and validation.- For whole blood, ensure complete hemolysis before proceeding with extraction to release the drug from red blood cells. |
| SPE Cartridge Inconsistency | - Ensure that the SPE cartridges are from the same lot and have been stored correctly.- Properly condition and equilibrate the SPE cartridges before loading the sample to ensure consistent sorbent activation. Do not let the sorbent bed dry out between steps unless specified by the protocol. |
| Emulsion Formation in LLE | - Emulsions can form at the interface of the two liquid phases, making phase separation difficult and leading to inconsistent recoveries. To break emulsions, try centrifugation, adding salt to the aqueous phase, or gentle agitation. |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is adapted from a method for the determination of Mesoridazine in rat plasma.[8]
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of phenothiazines from plasma using a C18 SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Dilute the plasma sample (e.g., 500 µL) with a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and load it onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile). An acidic modifier (e.g., 0.1% formic acid) can be added to the elution solvent to improve the recovery of basic compounds.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Liquid-Liquid Extraction (LLE)
This is a general protocol for the extraction of basic drugs like Mesoridazine from plasma.
-
To 500 µL of plasma sample in a glass tube, add the internal standard (this compound).
-
Add a small volume of a basic solution (e.g., 1 M NaOH) to adjust the pH to >9.
-
Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Method Performance for Phenothiazines
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Mesoridazine | Rat Plasma | Not explicitly stated, but matrix effects were low (99.5-101%) | [8] |
| Solid-Phase Extraction (C18) | Various Phenothiazines | Human Plasma | 91 - 95 | [9] |
| Solid-Phase Extraction (Cyanopropyl) | Various Phenothiazines | Human Plasma | > 91 | [10] |
| Liquid-Liquid Extraction (Dichloromethane) | Thioridazine | Human Plasma | 78 | [11][12] |
| Liquid-Liquid Extraction (Dichloromethane) | Chlorpromazine | Human Plasma | 42 | [11][12] |
Note: Recovery data can vary significantly based on the specific protocol, analyte, and matrix.
Visualizations
References
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mesoridazine-d3 Peak Shape in HPLC
Welcome to our technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Mesoridazine-d3 during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing, fronting, or splitting) for this compound?
A1: Poor peak shape for this compound, a basic compound, in reversed-phase HPLC is often attributed to several factors:
-
Secondary Interactions: The primary cause of peak tailing for basic compounds like this compound is the interaction between the protonated basic analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns.[1][2][3] This interaction is more pronounced at mid-range pH values (pH > 3).[1][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion or splitting.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetrical peaks.[4][6]
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly fronting.[7]
-
System Dead Volume: Excessive tubing length or poorly made connections can lead to extra-column band broadening, resulting in wider and less symmetrical peaks.[4]
Q2: What is the pKa of Mesoridazine and why is it important for HPLC method development?
A2: The strongest basic pKa of Mesoridazine is approximately 8.19. This value is crucial because the ionization state of the molecule, and therefore its retention and peak shape in reversed-phase HPLC, is highly dependent on the mobile phase pH relative to its pKa. For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH directly influences the ionization of both the this compound molecule and the residual silanol groups on the silica-based stationary phase.
-
At low pH (e.g., pH 2.5-3.5): The residual silanol groups are protonated (Si-OH) and neutral, minimizing their secondary interactions with the positively charged this compound molecules. This typically results in a significantly improved, more symmetrical peak shape.[1]
-
At mid-range pH: Silanol groups are ionized and negatively charged, leading to strong electrostatic interactions with the protonated basic analyte, which causes peak tailing.[1][4]
-
At high pH (e.g., pH > 8): this compound will be in its neutral, unprotonated form, which can also lead to good peak shapes. However, this requires a column that is stable at high pH, as traditional silica-based columns can degrade under these conditions.[1]
Q4: What are "end-capped" columns and how do they help improve the peak shape of basic compounds?
A4: End-capping is a chemical process used during column manufacturing to convert the highly polar and acidic residual silanol groups on the silica (B1680970) surface into less polar, non-acidic groups. This is typically achieved by reacting the silica with a small silylating agent, such as trimethylchlorosilane. By "capping" these active sites, the potential for secondary interactions with basic analytes like this compound is significantly reduced, leading to minimized peak tailing and improved peak symmetry.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.
Initial Assessment:
-
Review System Suitability Data: Check the tailing factor (Tf) or asymmetry factor (As) from your recent and historical data. A sudden increase in tailing suggests a recent problem, while persistent tailing points to a need for method optimization.[2]
-
Observe All Peaks: If all peaks in the chromatogram are tailing, the issue is likely related to the system (e.g., a blocked frit or column void). If only the this compound peak is tailing, the problem is more likely chemical in nature (e.g., secondary interactions).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving peak tailing.
Problem: Peak Fronting
Peak fronting is characterized by an asymmetrical peak with a leading edge that is broader than the trailing edge.
Common Causes and Solutions:
-
Sample Overload: This is a frequent cause of peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[7]
-
Problem: Split Peaks
Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak.
Troubleshooting Steps:
-
Column Contamination or Void: A blocked column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks for all analytes.
-
Solution: Reverse and flush the column. If the problem persists, replace the column. Using a guard column can help prevent this issue.
-
-
Sample Solvent Incompatibility: A strong sample solvent can cause the analyte to precipitate at the column inlet when it mixes with a weaker mobile phase, resulting in a split peak.
-
Solution: Match the sample solvent to the mobile phase.
-
-
Mobile Phase pH Close to pKa: If the mobile phase pH is very close to the pKa of this compound, it can exist in both ionized and neutral forms, which may separate into two closely eluting peaks.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa.[8]
-
Data Presentation
The following tables summarize the impact of mobile phase pH and column chemistry on the peak shape of basic compounds, which is directly applicable to the analysis of this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) for a Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.35 | Severe Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Good Symmetry |
| 2.5 | 1.10 | Excellent Symmetry |
Data adapted from a study on basic drug compounds, demonstrating a significant improvement in peak shape at lower pH.[3]
Table 2: Effect of Column Chemistry on Peak Asymmetry (As) for a Basic Compound
| Column Type | Peak Asymmetry (As) | Peak Shape |
| Conventional C18 (Non-end-capped) | > 2.0 | Significant Tailing |
| End-capped C18 | 1.2 - 1.5 | Improved Symmetry |
| High-Purity, End-capped C18 | 1.0 - 1.2 | Excellent Symmetry |
This table illustrates the general trend observed when analyzing basic compounds on different types of reversed-phase columns.
Experimental Protocols
This section provides a detailed methodology for an HPLC experiment designed to optimize the peak shape of this compound.
Objective: To achieve a symmetrical peak (Tailing Factor ≤ 1.2) for this compound.
Instrumentation:
-
Standard HPLC system with a UV detector.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and methanol
-
Formic acid
-
Deionized water
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
-
C8 column (e.g., 150 mm x 4.6 mm, 3 µm particle size), end-capped.[1]
Experimental Workflow:
Caption: Experimental workflow for optimizing this compound peak shape.
Detailed Method:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B: HPLC grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, end-capped (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A good starting point is a linear gradient from 60:40 (A:B) to 40:60 (A:B) over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm.
-
-
Analysis and Optimization:
-
Inject the standard solution and evaluate the peak shape. Calculate the tailing factor.
-
If tailing is observed (Tf > 1.2), consider the following adjustments sequentially:
-
Lower the pH of Mobile Phase A to 2.5.
-
Increase the buffer concentration to 50 mM.
-
Switch to an end-capped C8 column, which may offer different selectivity and improved peak shape for basic compounds.[1]
-
Reduce the injection volume to 5 µL to rule out column overload.
-
-
By following these troubleshooting guides and experimental protocols, you can systematically address the common causes of poor peak shape for this compound and achieve robust and reliable HPLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesoridazine-d3 stability issues in analytical samples
Welcome to the technical support center for Mesoridazine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues that may be encountered during the analytical use of this deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the stability of this compound in analytical samples.
Q1: My this compound signal is decreasing over time in my processed samples left on the autosampler. What could be the cause?
A1: This issue, known as poor benchtop stability, can be attributed to several factors:
-
Photodegradation: Mesoridazine (B118732), as a phenothiazine (B1677639) derivative, is susceptible to degradation upon exposure to light.[1][2][3] Both UV and visible light can cause the degradation of thioridazine (B1682328) and its metabolites, including mesoridazine.[1][3] It is crucial to protect samples from light by using amber vials or covering the autosampler.
-
Oxidation: The sulfoxide (B87167) group in mesoridazine is prone to oxidation. This can be exacerbated by the presence of certain ions or reactive species in the sample matrix.
-
pH Instability: Phenothiazines can be unstable in solutions with non-optimal pH.[4][5] It is important to ensure the final sample solution is buffered to a pH that ensures stability.
Troubleshooting Steps:
-
Protect from Light: Use amber autosampler vials or cover the sample tray to minimize light exposure.
-
Control Temperature: If possible, use a cooled autosampler (e.g., 4°C) to slow down potential degradation.
-
Assess pH: Check the pH of your final sample extract and adjust if necessary. Neutral or slightly acidic conditions are generally preferred for phenothiazines.
-
Limit Exposure Time: Minimize the time samples are left on the autosampler before injection. Analyze samples in shorter batches if necessary.
Q2: I am observing inconsistent results with my this compound internal standard during freeze-thaw cycles. Why is this happening and how can I test for it?
A2: Inconsistent results after freeze-thaw cycles can indicate instability of this compound in the biological matrix. The repeated freezing and thawing can lead to changes in the sample's pH, concentration gradients of solutes, and can accelerate degradation.[6][7]
Troubleshooting and Protocol for Freeze-Thaw Stability:
-
Objective: To determine the stability of this compound in a specific biological matrix after a set number of freeze-thaw cycles.
-
Procedure:
-
Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma).
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[8]
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles, ensuring the number of cycles meets or exceeds the expected handling of study samples.[8][9]
-
After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and quality control (QC) samples.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[9]
-
Q3: How should I prepare and store my this compound stock and working solutions to ensure long-term stability?
A3: Proper preparation and storage of stock and working solutions are critical for accurate quantification.
-
Solvent Selection: Use a high-purity, anhydrous organic solvent such as methanol (B129727) or acetonitrile. Avoid acidic or basic solutions for long-term storage as they can catalyze degradation.
-
Storage Conditions: Store stock solutions in a tightly sealed container at a low temperature, typically -20°C or -80°C, to minimize solvent evaporation and degradation.[10]
-
Light Protection: Always store solutions in amber vials or in the dark to prevent photodegradation.
-
Stability Assessment: The stability of stock solutions should be periodically verified against a freshly prepared standard.[10] The response of the stored solution should be compared to that of the new solution.
| Solution Type | Recommended Solvent | Storage Temperature | Light Protection |
| Stock Solution | Methanol or Acetonitrile (Anhydrous) | -20°C or -80°C | Amber vials/In the dark |
| Working Solution | Diluent compatible with analytical method | 2-8°C (short-term) | Amber vials/In the dark |
Q4: I am seeing a shift in the retention time of this compound compared to the non-deuterated mesoridazine. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon called the "isotope effect." This is more pronounced with a higher number of deuterium (B1214612) atoms. While they should ideally co-elute, a small separation is often observed in chromatography. It is important to ensure that the integration parameters for both the analyte and the internal standard are set correctly to account for any minor shifts.
Q5: What are the likely degradation products of Mesoridazine?
A5: Mesoridazine is thioridazine 2-sulfoxide.[11] Further oxidation of the sulfoxide group can occur, leading to the formation of sulforidazine (B28238) (thioridazine 2-sulfone).[2][12] Under UV light, mesoridazine can also undergo epimerization and other degradation pathways.[3] Photodegradation of the parent compound, thioridazine, has been shown to produce mono-, di-, and tri-oxygenated derivatives.[1]
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in a Biological Matrix
-
Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specific storage conditions.
-
Methodology:
-
Prepare a set of QC samples at low and high concentrations by spiking this compound into the biological matrix of interest (e.g., human plasma).
-
Divide the samples into aliquots for analysis at different time points (e.g., 0, 1, 3, 6 months).
-
Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
At each designated time point, retrieve a set of samples, process them, and analyze them against a freshly prepared calibration curve.
-
The measured concentration should be within ±15% of the nominal concentration.
-
Protocol 2: Stock Solution Stability Assessment
-
Objective: To determine the stability of this compound stock solution under defined storage conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.
-
Store the solution under the desired conditions (e.g., -20°C in the dark).
-
At specified intervals (e.g., 0, 1, 3, 6, 12 months), prepare a working solution from the stored stock solution.
-
Concurrently, prepare a fresh stock solution of this compound and a corresponding working solution.
-
Analyze both the stored and fresh working solutions using the analytical method (e.g., LC-MS/MS).
-
Compare the peak area response of the stored solution to the fresh solution. The response of the stored solution should be within an acceptable range (e.g., 90-110%) of the fresh solution.[10]
-
Visualizations
References
- 1. Photodegradation and phototoxicity of thioridazine and chlorpromazine evaluated with chemical analysis and aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
- 7. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S-oxidation of thioridazine to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Mesoridazine-d3 in ESI-MS
Welcome to the technical support center for troubleshooting ion suppression of Mesoridazine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the quantitative analysis of mesoridazine (B118732) using its deuterated internal standard.
Troubleshooting Guides
This section provides solutions to specific problems you may be encountering in your experiments.
Problem 1: Poor reproducibility and accuracy in quantitative results.
-
Question: My calibration curve is non-linear and my quality control samples are failing. I'm using this compound as an internal standard. What could be the cause?
-
Answer: This is a classic sign of differential ion suppression, where Mesoridazine and this compound are not being affected by the sample matrix in the same way.[1][2] Ideally, a deuterated internal standard co-elutes with the analyte and experiences identical ion suppression, allowing for an accurate signal ratio.[1][2] However, even minor chromatographic separation between the two can lead to inaccurate quantification if they elute into regions with varying matrix effects.[1][3]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Mesoridazine and this compound. A slight shift in retention time, known as the deuterium (B1214612) isotope effect, can be significant enough to cause differential suppression.[1][3]
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of mesoridazine solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Optimize Chromatography: Adjust your chromatographic conditions to shift the elution of Mesoridazine and its internal standard to a region with minimal ion suppression. This may involve changing the mobile phase composition, gradient profile, or column chemistry.
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, consider more rigorous sample preparation techniques to remove interfering matrix components.[4][5]
-
Problem 2: Low signal intensity for this compound in matrix samples compared to neat solutions.
-
Question: The peak area of my internal standard, this compound, is significantly lower in my plasma samples than in my standard solutions. Why is this happening and how can I fix it?
-
Answer: A significant drop in the internal standard signal in the presence of a biological matrix is a direct indication of ion suppression.[6][7] Co-eluting endogenous compounds from the plasma, such as phospholipids (B1166683) or salts, are likely competing with this compound for ionization in the ESI source.[8]
Troubleshooting Steps:
-
Improve Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering substances.[7][9] Consider implementing more effective cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to obtain a cleaner extract.[4][5][7]
-
Sample Dilution: Diluting your sample can reduce the concentration of matrix components causing ion suppression.[2][9] However, be mindful that this will also dilute your analyte of interest, which may impact sensitivity.
-
Optimize ESI Source Parameters: Systematically adjust source parameters like nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage to maximize the signal for this compound.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][6] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[9] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1][6] Ion suppression typically occurs in the ion source, where competition for charge or surface area on the ESI droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[4][9]
Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?
A2: In theory, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through the ratio of the analyte signal to the internal standard signal.[1][2] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard, often due to the "deuterium isotope effect".[1][3] This can cause them to encounter different matrix components as they elute, leading to inaccurate results.[1]
Q3: What are the most common causes of ion suppression in bioanalytical methods?
A3: Common causes of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples.[8]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[10][11]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[9]
-
Mobile phase additives: Some mobile phase additives, particularly ion-pairing agents like TFA, can cause significant signal suppression.[10][12] It is often better to use more MS-friendly additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.[9][10]
Q4: How can I quantitatively assess the matrix effect for my Mesoridazine assay?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF).[8] This is typically done by comparing the peak area of an analyte (or internal standard) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[8]
Matrix Factor (MF) = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
Objective: To identify regions in the chromatographic run where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Mesoridazine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix sample (e.g., plasma extract prepared with your current method)
-
Mobile phase
Methodology:
-
Set up the LC-MS/MS system with your analytical column and mobile phase gradient.
-
Connect the syringe pump to the MS inlet via a tee union, placed between the LC outlet and the MS inlet.
-
Continuously infuse the mesoridazine standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Begin data acquisition on the MS, monitoring the MRM transition for mesoridazine. You should observe a stable, elevated baseline signal.
-
Inject the blank extracted matrix sample onto the LC system.
-
Monitor the mesoridazine signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.
Protocol 2: Quantitative Assessment of Matrix Factor
Objective: To quantify the degree of ion suppression or enhancement for Mesoridazine and this compound.
Materials:
-
LC-MS/MS system
-
Mesoridazine and this compound standard solutions
-
Blank biological matrix (e.g., plasma)
-
Sample preparation reagents
Methodology:
-
Prepare Set A: Spike a known concentration of Mesoridazine and this compound into your mobile phase or a neat solution.
-
Prepare Set B: Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with the same concentration of Mesoridazine and this compound as in Set A.
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor for both the analyte and the internal standard using the formula provided in the FAQs.
-
Ideally, the Matrix Factor for both should be close to 1, and the ratio of the analyte MF to the internal standard MF should also be close to 1.
Data Presentation
Table 1: Effect of Sample Preparation Method on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | Mean Peak Area of this compound | Matrix Factor (MF) |
| Protein Precipitation | 85,000 | 0.43 |
| Liquid-Liquid Extraction | 155,000 | 0.78 |
| Solid-Phase Extraction | 188,000 | 0.94 |
| Peak area in neat solution = 200,000 |
Table 2: Impact of Mobile Phase Additive on Mesoridazine Signal
| Mobile Phase Additive (0.1%) | Mean Peak Area of Mesoridazine | Signal Suppression (%) |
| Formic Acid | 450,000 | 0% (Reference) |
| Acetic Acid | 410,000 | 8.9% |
| Trifluoroacetic Acid (TFA) | 95,000 | 78.9% |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: The impact of ion suppression on the ESI-MS signal pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Mesoridazine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Mesoridazine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting Multiple Reaction Monitoring (MRM) transitions for this compound?
-
Mesoridazine (B118732) (Analyte): The protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 387. A common product ion is m/z 126.[1][2]
-
Thioridazine-d3 (Related Internal Standard): The protonated molecule [M+H]+ has an m/z of 374.2, and a primary product ion is m/z 129.2.[3]
For This compound , the expected protonated molecule [M+H]+ would be approximately m/z 390.2 . Based on the fragmentation of similar compounds, a logical product ion to monitor would be m/z 129.2 or m/z 126 . It is crucial to optimize the collision energy for this transition on your specific instrument.
Q2: Which internal standard is suitable for the analysis of Mesoridazine?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, making this compound the preferred choice for quantifying Mesoridazine.[4] Using a deuterated internal standard helps to control for variability during sample extraction, chromatography, and ionization.[4][5] If this compound is unavailable, other compounds like chlorpromazine (B137089) have been used, but a stable isotope-labeled analog will provide the most accurate and precise results.[1][2]
Q3: What are the common sample preparation techniques for Mesoridazine analysis in biological matrices?
A3: The most common sample preparation techniques for Mesoridazine and similar compounds in biological matrices like plasma or serum are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[1][2]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by using a sorbent to retain the analyte of interest while interferences are washed away. This can help reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.
The choice of method depends on the required sensitivity, sample volume, and the complexity of the matrix.
Q4: What are typical liquid chromatography (LC) conditions for Mesoridazine analysis?
A4: A reversed-phase C18 column is commonly used for the separation of Mesoridazine.[1][2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10mM ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transitions. | Verify the precursor and product ion masses. Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct masses and optimize collision energy. |
| Poor ionization. | Check the electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is appropriate for positive ionization of this compound. Consider adding a modifier like formic acid to the mobile phase. | |
| Sample degradation. | Prepare fresh standards and samples. Mesoridazine can be sensitive to light and temperature. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or dilute the sample. |
| Secondary interactions with the column. | Ensure the mobile phase pH is appropriate. Consider a different column chemistry if the issue persists. | |
| Extra-column volume. | Check all tubing and connections for excessive length or dead volume. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve the sample preparation method (e.g., switch from PPT to SPE) to remove more interfering compounds.[6] | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and reproducible sample handling procedures. Use of a deuterated internal standard like this compound is critical to correct for this variability.[4][5] |
| Fluctuations in instrument performance. | Perform regular system suitability checks and calibrations. | |
| Interference with Analyte Peak | Co-eluting isobaric compounds. | Optimize the chromatographic separation to resolve the interference from the this compound peak. |
| Crosstalk from the analyte (Mesoridazine). | Ensure that the selected MRM transitions for this compound are unique and do not overlap with any fragments from Mesoridazine. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used for the quantification of Mesoridazine, which can serve as a benchmark when developing a method with this compound.
Table 1: Linearity and Sensitivity of Mesoridazine Analysis
| Parameter | Value | Reference |
| Linear Range | 0.001 - 4 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Quantification (LOQ) | 1 ng/mL (in plasma) | [2] |
Table 2: Precision and Accuracy of Mesoridazine Analysis
| Parameter | Acceptance Criteria | Reference |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy (%Bias) | Within ±15% | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Mesoridazine Analysis (Adaptable for this compound)
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Mesoridazine: Q1 387.2 -> Q3 126.1
-
This compound (Proposed): Q1 390.2 -> Q3 129.2 (or 126.1)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
References
- 1. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. lcms.cz [lcms.cz]
- 6. zefsci.com [zefsci.com]
resolving co-elution of Mesoridazine-d3 with metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Mesoridazine-d3 with its corresponding unlabeled metabolites during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is Mesoridazine (B118732) and what are its major metabolites?
Mesoridazine is a phenothiazine (B1677639) antipsychotic and a principal active metabolite of thioridazine (B1682328).[1][2] The metabolism of thioridazine is complex and primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of Mesoridazine.[1][3] Further metabolism can result in other compounds such as sulforidazine (B28238) (thioridazine-2-sulfone) and northioridazine.[4][5] Given that this compound is a stable isotope-labeled internal standard (SIL-IS) for Mesoridazine, it is crucial to consider the potential for co-elution with these structurally similar metabolites.
Q2: Why is co-elution of this compound with metabolites a problem in LC-MS/MS analysis?
Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same time.[6] When this compound (the internal standard) co-elutes with a metabolite of Mesoridazine, it can lead to several analytical issues:
-
Ion Suppression or Enhancement: The presence of a co-eluting compound can affect the ionization efficiency of the analyte and the internal standard in the mass spectrometer's ion source, leading to inaccurate quantification.[7][8]
-
Isobaric Interference: Some metabolites may have the same nominal mass as this compound, leading to overlapping signals in the mass spectrometer.
-
Inaccurate Integration: Overlapping chromatographic peaks can be difficult to integrate accurately, resulting in imprecise and inaccurate results.
Q3: My this compound peak is showing fronting or tailing. What could be the cause?
Peak fronting or tailing can be indicative of several issues, including co-elution.[6] A shoulder on the main peak is a strong indicator of a co-eluting substance.[6] Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Column Degradation: Over time, the performance of an LC column can degrade, resulting in peak shape issues.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analytes.
Q4: Can the deuterium (B1214612) label on this compound affect its chromatographic behavior?
Yes, deuterium-labeled internal standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[9][10] This phenomenon, known as the "isotope effect," is generally small but can be significant in high-resolution chromatography.[10] While this can sometimes aid in separation, it can also lead to co-elution with other closely eluting compounds if the chromatographic method is not optimized.
Troubleshooting Guide
Problem: Suspected Co-elution of this compound with Metabolites
This guide provides a systematic approach to diagnosing and resolving co-elution issues.
Step 1: Confirm Co-elution
-
Visual Inspection of the Chromatogram: Look for peak shoulders, asymmetry, or broader-than-expected peaks for this compound.[6]
-
Mass Spectral Analysis: Examine the mass spectra across the width of the chromatographic peak. If co-elution is occurring, the mass spectrum will change from the leading edge to the tailing edge of the peak.[6]
-
Use of High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help distinguish between compounds with very similar masses.
Step 2: Identify the Co-eluting Metabolite
To identify the interfering metabolite, it is helpful to know the potential m/z values of common Mesoridazine and Thioridazine metabolites.
| Compound | Molecular Formula | [M+H]+ m/z |
| Mesoridazine | C21H26N2OS2 | 387.15 |
| This compound | C21H23D3N2OS2 | 390.17 |
| Sulforidazine | C21H26N2O2S2 | 403.14 |
| Northioridazine | C20H24N2S2 | 373.14 |
| Thioridazine-5-sulfoxide | C21H26N2OS2 | 387.15 |
Note: This table presents calculated monoisotopic masses. Actual observed m/z values may vary slightly depending on the instrument and calibration.
Step 3: Resolve the Co-elution
If co-elution is confirmed, the following strategies can be employed to improve separation.
Workflow for Resolving Co-elution
Caption: A stepwise workflow for troubleshooting and resolving the co-elution of this compound with its metabolites.
Experimental Protocols
Protocol 1: Chromatographic Method Optimization
This protocol outlines steps to modify the LC method to improve the separation of this compound from its metabolites.
1. Materials:
- Analytical standards of Mesoridazine, this compound, and available metabolites.
- LC-MS grade solvents (e.g., acetonitrile, methanol, water).
- LC-MS grade mobile phase additives (e.g., formic acid, ammonium (B1175870) formate).
- A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
2. Initial Conditions (Based on a published method[11]):
- Mobile Phase A: 10 mM ammonium formate (B1220265) in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage over several minutes. A typical starting point could be 5% B, increasing to 95% B over 5 minutes.
3. Optimization Steps:
Protocol 2: MS/MS Method Optimization for Specificity
This protocol focuses on optimizing the mass spectrometer settings to differentiate between this compound and co-eluting metabolites, even if they are not fully separated chromatographically.
1. Materials:
- Infusion of individual analytical standards of Mesoridazine, this compound, and metabolites into the mass spectrometer.
2. Procedure:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example |
| Mesoridazine | 387.2 | 126.1 |
| This compound | 390.2 | 129.1 (or other unique fragment) |
| Sulforidazine | 403.1 | To be determined experimentally |
| Northioridazine | 373.1 | To be determined experimentally |
Note: The optimal product ions and collision energies must be determined empirically on the specific mass spectrometer being used.
Metabolic Pathway of Thioridazine
Caption: Simplified metabolic pathway of Thioridazine, highlighting the formation of key metabolites.
References
- 1. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesoridazine - Wikipedia [en.wikipedia.org]
- 3. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. zefsci.com [zefsci.com]
- 8. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mesoridazine-d3 Recovery in Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase extraction (SPE) of Mesoridazine-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems that can lead to poor recovery of this compound during solid-phase extraction.
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process.[1][2][3] The first step in troubleshooting is to determine at which stage the analyte is being lost.[3][4][5] This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (sample loading, wash, and elution).[3][5]
Common causes for low recovery include:
-
Incorrect Sorbent Selection: The chosen sorbent may not have the appropriate retention mechanism for this compound.[2][6][7]
-
Improper Sample pH: The pH of the sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent.[7][8]
-
Suboptimal Wash Solvent: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.[1][9]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][2][7]
-
Incorrect Flow Rate: A flow rate that is too high during sample loading can prevent efficient retention of the analyte.[6]
Q2: How do I select the right sorbent for this compound extraction?
Mesoridazine is a phenothiazine (B1677639) derivative, which is a basic compound. Therefore, a sorbent with a cation-exchange or a mixed-mode (combining reversed-phase and cation-exchange) retention mechanism is generally suitable. Polymeric sorbents are also a good option for extracting a wide range of compounds. The choice of sorbent should be guided by the physicochemical properties of Mesoridazine and the nature of the sample matrix.
Q3: What is the optimal pH for retaining this compound on the sorbent?
For basic compounds like Mesoridazine, the sample pH should be adjusted to be approximately 2 pH units above the pKa of the analyte to ensure it is in its neutral, unionized form for optimal retention on a reversed-phase sorbent. Conversely, for retention on a cation-exchange sorbent, the pH should be adjusted to be about 2 pH units below the pKa to ensure the analyte is in its charged, cationic form.
Q4: I suspect I'm losing my analyte during the wash step. How can I prevent this?
If you are losing this compound during the wash step, your wash solvent is likely too strong. The goal of the wash step is to remove interfering compounds without eluting the analyte of interest.[9] To remedy this, you can:
-
Decrease the percentage of organic solvent in your wash solution.
-
Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between this compound and the sorbent.
Q5: My recovery is still low after optimizing the loading and wash steps. Could the issue be with the elution?
Yes, incomplete elution is a common reason for low recovery.[2] If this compound is strongly retained on the sorbent, the elution solvent may not be sufficiently strong to disrupt the interactions. To improve elution:
-
Increase the strength of the elution solvent. For a reversed-phase sorbent, this typically means increasing the percentage of organic solvent. For a cation-exchange sorbent, you might need to increase the ionic strength or adjust the pH to neutralize the charge on the analyte.
-
Consider using a small amount of an acid or base in the elution solvent to modify the ionization state of this compound and facilitate its release from the sorbent.
-
Increase the volume of the elution solvent and consider collecting multiple elution fractions.[2]
Quantitative Data Summary
| Parameter | Condition | Expected Impact on this compound Recovery | Rationale |
| Sorbent Type | Mixed-Mode (Reversed-Phase + Cation Exchange) | High | Provides dual retention mechanisms for basic drugs like Mesoridazine. |
| C18 (Reversed-Phase) | Moderate to High | Effective for retaining non-polar compounds; retention is pH-dependent for ionizable analytes. | |
| Polymeric | High | Offers high capacity and stability across a wide pH range. | |
| Sample pH (for RP) | pH > pKa + 2 | High Retention | This compound will be in its neutral form, favoring retention on a non-polar sorbent. |
| pH < pKa | Low Retention | This compound will be ionized, leading to poor retention on a non-polar sorbent. | |
| Sample pH (for Cation Exchange) | pH < pKa - 2 | High Retention | This compound will be in its cationic form, promoting strong interaction with the negatively charged sorbent. |
| Wash Solvent | Low % Organic Solvent | High Recovery | Minimizes the risk of prematurely eluting the analyte. |
| High % Organic Solvent | Low Recovery | Can cause the analyte to be washed away with interferences. | |
| Elution Solvent (for RP) | High % Organic Solvent (e.g., Methanol (B129727), Acetonitrile) | High Recovery | Effectively disrupts the hydrophobic interactions between the analyte and the sorbent. |
| Acidified Organic Solvent | Very High Recovery | Protonates the basic this compound, further reducing its retention on the reversed-phase sorbent. | |
| Elution Solvent (for Cation Exchange) | High Ionic Strength Buffer or Basic Organic Solvent | High Recovery | Competes with the analyte for binding sites or neutralizes the analyte's charge, respectively, leading to elution. |
| Flow Rate (Loading) | Low to Moderate | High Recovery | Allows sufficient time for the analyte to interact with and be retained by the sorbent.[6] |
| High | Low Recovery | The analyte may pass through the cartridge without being retained.[6] |
Experimental Protocols
The following is a generalized experimental protocol for the solid-phase extraction of this compound from a plasma sample. This should be considered a starting point and may require optimization for your specific application.
Objective: To extract this compound from human plasma using a mixed-mode solid-phase extraction cartridge.
Materials:
-
Mixed-Mode SPE Cartridges (e.g., C8/SCX)
-
Human Plasma Sample
-
This compound standard
-
Phosphoric Acid
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium (B1175870) Hydroxide
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Manifold
-
Evaporation System (e.g., Nitrogen Evaporator)
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the this compound internal standard.
-
Add 1 mL of 0.1 M phosphoric acid.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M phosphoric acid.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of a freshly prepared solution of methanol containing 5% ammonium hydroxide.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Caption: General workflow for solid-phase extraction (SPE).
References
- 1. arborassays.com [arborassays.com]
- 2. weber.hu [weber.hu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
impact of hemolyzed samples on Mesoridazine-d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of hemolyzed samples on the bioanalysis of Mesoridazine-d3. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect this compound analysis?
A1: Hemolysis is the rupture of red blood cells (RBCs), which releases their intracellular contents into the plasma or serum.[1][2] This can significantly impact the quantification of this compound in several ways:
-
Matrix Effects: The release of hemoglobin and other cellular components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate measurements.[1][3]
-
Analyte Stability: The altered enzymatic and chemical environment of hemolyzed plasma can potentially lead to the degradation of this compound.[4][5]
-
Altered Concentration: Mesoridazine (B118732), the non-deuterated analogue of the internal standard, is known to bind to red blood cells.[6][7] If hemolysis occurs in vitro (after sample collection), the release of RBC-bound drug into the plasma will artificially inflate the measured concentration, not reflecting the true circulating levels at the time of blood draw.[8][9]
Q2: My this compound internal standard response is low and variable in some samples. Could hemolysis be the cause?
A2: Yes, a low and erratic internal standard (IS) response for this compound is a strong indicator of matrix effects caused by hemolysis.[3][10] The additional endogenous components from lysed red blood cells can interfere with the ionization of the IS in the mass spectrometer, leading to signal suppression. It is recommended to visually inspect the plasma samples for any pink or red discoloration, which is a sign of hemolysis.[1]
Q3: Are there acceptance criteria for the level of hemolysis in a sample?
A3: While there are no universal regulatory acceptance criteria for the degree of hemolysis, it is a common practice during method development and validation to assess the impact of hemolyzed samples.[3][11] This is often done by spiking known concentrations of the analyte and internal standard into plasma with varying degrees of hemolysis (e.g., 1%, 2%, 5%) and evaluating the accuracy and precision.[5][12] If the results from hemolyzed quality control (QC) samples fall outside the acceptance range (typically ±15% of the nominal concentration), it indicates a significant impact.
Q4: Can I still use data from hemolyzed samples?
A4: The decision to use data from hemolyzed samples should be made cautiously and with proper justification.[10] If the impact of hemolysis has been evaluated during method validation and found to be within acceptable limits for the degree of hemolysis observed in the study samples, the data may be reportable. However, if the impact is significant or unknown, the data may be unreliable.[3] Incurred sample reanalysis (ISR) is recommended for hemolyzed samples to ensure the reproducibility of the results.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to hemolyzed samples in this compound analysis.
Diagram: Troubleshooting Workflow for Hemolysis
Caption: Troubleshooting workflow for addressing hemolysis in bioanalysis.
Step 1: Problem Identification & Initial Investigation
-
Symptom: You observe a high degree of variability in the this compound internal standard response, or your quality control (QC) samples are failing to meet acceptance criteria.
-
Action:
-
Visually inspect the problematic plasma samples. A pink to red color indicates hemolysis.
-
Review the sample collection and handling logs for any deviations from the protocol that could have induced hemolysis (e.g., vigorous shaking, improper needle size, difficult blood draw).[2]
-
Step 2: Quantify the Impact of Hemolysis
-
Rationale: To understand the magnitude of the issue, you need to determine how different levels of hemolysis affect your assay's accuracy.
-
Action:
-
Prepare QC samples in plasma containing known, varying percentages of hemolyzed whole blood (e.g., 0.5%, 2%, and 5%).
-
Analyze these hemolyzed QCs alongside your standard calibration curve and neat QCs.
-
Calculate the percent deviation from the nominal concentration for the hemolyzed QCs.
-
Step 3: Data Interpretation and Mitigation
-
Scenario 1: Deviation is within acceptable limits (e.g., ≤ 15%).
-
Action: Document the investigation and continue with the analysis, ensuring that the degree of hemolysis in study samples does not exceed the levels tested.
-
Scenario 2: Deviation is outside acceptable limits (e.g., > 15%).
-
Action - Mitigation Strategies:
-
Sample Dilution: Diluting the hemolyzed sample with control plasma can sometimes mitigate the matrix effect.[1][3] This approach should be validated to ensure it does not compromise assay sensitivity.
-
Optimize Sample Preparation: A more rigorous sample clean-up method, such as switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may remove interfering components.
-
Method Re-evaluation: If the issue persists, a more thorough method re-development and re-validation may be necessary to ensure the assay is robust for hemolyzed samples.
-
Quantitative Data Summary
The following tables present illustrative data on the impact of hemolysis on this compound analysis. Note: This is example data and may not be representative of all experimental conditions.
Table 1: Impact of Hemolysis on this compound Internal Standard Response
| Hemolysis Level | Mean IS Peak Area (n=6) | % Change from Control |
| 0% (Control) | 1,500,000 | - |
| 1% | 1,275,000 | -15% |
| 5% | 825,000 | -45% |
Table 2: Accuracy of Quality Control Samples in Hemolyzed Plasma
| QC Level (ng/mL) | Hemolysis Level | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| Low QC (5) | 0% (Control) | 5.1 | 102 |
| 1% | 5.9 | 118 | |
| 5% | 7.2 | 144 | |
| High QC (800) | 0% (Control) | 792 | 99 |
| 1% | 904 | 113 | |
| 5% | 1088 | 136 |
Experimental Protocols
Protocol 1: Preparation of Hemolyzed Plasma
This protocol describes how to prepare plasma with a controlled percentage of hemolysis.
Materials:
-
Fresh whole blood (with anticoagulant, e.g., K2EDTA)
-
Control plasma from the same species
-
Centrifuge
-
-20°C freezer
Procedure:
-
Dispense a small aliquot of fresh whole blood into a separate tube.
-
Induce hemolysis by freezing the whole blood at -20°C for at least 30 minutes, followed by thawing at room temperature.[12] This process lyses the red blood cells.
-
The resulting hemolyzed whole blood is considered "100% hemolyzed."
-
To create plasma with a specific percentage of hemolysis, spike the appropriate volume of the hemolyzed whole blood into control plasma. For example, to prepare 1 mL of 2% hemolyzed plasma, add 20 µL of the 100% hemolyzed whole blood to 980 µL of control plasma.
-
Vortex gently to mix.
Diagram: Workflow for Preparing Hemolyzed Plasma
Caption: Protocol for creating hemolyzed plasma standards.
Protocol 2: Assessment of Hemolysis Impact on this compound Analysis
This protocol outlines the steps to evaluate the effect of hemolysis on the accuracy and precision of the this compound assay.
Materials:
-
Control plasma
-
1%, 2%, and 5% hemolyzed plasma (prepared as per Protocol 1)
-
Mesoridazine and this compound stock solutions
-
LC-MS/MS system
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking Mesoridazine into control (neat) plasma.
-
Prepare separate sets of low, medium, and high QCs by spiking Mesoridazine into the 1%, 2%, and 5% hemolyzed plasma pools.
-
Prepare all samples for analysis according to your established sample preparation method (e.g., protein precipitation). This includes the addition of the this compound internal standard.
-
Analyze the samples using the validated LC-MS/MS method.
-
Construct a calibration curve using the standards prepared in control plasma.
-
Quantify the concentrations of the neat QCs and the hemolyzed QCs using the calibration curve.
-
Calculate the accuracy and precision for each set of QCs.
-
Compare the results of the hemolyzed QCs to the neat QCs. A deviation of more than 15% typically indicates a significant matrix effect.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
- 6. Red blood cell and plasma levels of thioridazine and mesoridazine in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partitioning of thioridazine and mesoridazine in human blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Critical Role of an Internal Standard: Validating Mesoridazine-d3 in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Mesoridazine, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Mesoridazine-d3 as a theoretically ideal internal standard against a validated alternative, chlorpromazine (B137089), supported by experimental data and detailed protocols.
While specific, publicly available validation data for this compound is limited, this guide leverages established principles of bioanalytical method validation and data from a validated LC-MS/MS method for Mesoridazine to illustrate the expected performance and advantages of a deuterated internal standard.
The Ideal Internal Standard: Why this compound is the Preferred Choice
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, without interfering with its measurement.
Deuterated stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard. Their key advantages include:
-
Similar Physicochemical Properties: The substitution of hydrogen with deuterium (B1214612) atoms results in a negligible difference in chemical properties, ensuring that this compound co-elutes with Mesoridazine and behaves similarly during sample extraction and ionization.
-
Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS. A deuterated IS experiences nearly identical matrix effects as the analyte, providing effective compensation.
-
Improved Precision and Accuracy: By effectively correcting for variability, deuterated internal standards lead to higher precision and accuracy in the quantification of the analyte.
Performance Comparison: this compound (Theoretical) vs. Chlorpromazine (Experimental)
While a direct experimental comparison is not available in the literature, we can infer the performance of this compound based on typical validation parameters for deuterated standards and compare them to published data for a method using chlorpromazine as the internal standard for Mesoridazine analysis.
Table 1: Comparison of Internal Standard Performance Characteristics
| Parameter | This compound (Theoretical) | Chlorpromazine (Validated Alternative) |
| Structural Similarity | Identical to Mesoridazine, with deuterium labeling. | Structurally related phenothiazine, but with differences in side chain and functional groups. |
| Chromatographic Elution | Co-elutes with Mesoridazine. | Elutes at a different retention time than Mesoridazine. |
| Ionization Efficiency | Nearly identical to Mesoridazine. | May have different ionization efficiency compared to Mesoridazine. |
| Matrix Effect Compensation | High, due to identical behavior in the ion source. | Moderate to low, as it may not experience the same degree of ion suppression or enhancement as Mesoridazine. |
| Potential for Crosstalk | Minimal, as the mass difference (3 Da) is sufficient for mass spectrometric distinction. | No crosstalk due to significant mass difference. |
| Commercial Availability | Available from specialized chemical suppliers. | Readily available. |
Experimental Validation Data for Mesoridazine Analysis
The following tables summarize the validation data for an LC-MS/MS method for the determination of Mesoridazine in rat plasma, utilizing chlorpromazine as the internal standard. This data serves as a benchmark for the expected performance of a validated bioanalytical method for Mesoridazine.
Table 2: Linearity of Mesoridazine in Rat Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 4000 | > 0.999 |
Table 3: Precision and Accuracy of Mesoridazine in Rat Plasma
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.0 | 8.2 | 103.0 |
| Low | 3 | 5.1 | 102.3 | 6.5 | 101.7 |
| Medium | 300 | 4.5 | 98.7 | 5.3 | 99.3 |
| High | 3000 | 3.8 | 97.5 | 4.7 | 98.2 |
Table 4: Stability of Mesoridazine in Rat Plasma
| Stability Condition | Concentration (ng/mL) | Stability (%) |
| Bench-top (6 hours at room temperature) | 3 | 98.5 |
| 3000 | 99.1 | |
| Freeze-thaw (3 cycles) | 3 | 97.8 |
| 3000 | 98.4 | |
| Long-term (30 days at -80°C) | 3 | 96.5 |
| 3000 | 97.2 | |
| Post-preparative (24 hours in autosampler) | 3 | 101.2 |
| 3000 | 100.5 |
Experimental Protocols
Detailed Methodology for Mesoridazine Quantification using Chlorpromazine as Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of Mesoridazine in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (Chlorpromazine, 1 µg/mL in methanol).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.5 mL/min
-
MS System: API 4000 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Mesoridazine: m/z 387.2 -> 126.1
-
Chlorpromazine (IS): m/z 319.1 -> 86.1
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the pharmacological context of Mesoridazine, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Mesoridazine in plasma.
Caption: Simplified signaling pathway of Mesoridazine's antagonistic action on the Dopamine D2 receptor.
Conclusion
The validation of a robust and reliable bioanalytical method is a cornerstone of drug development and clinical research. While direct experimental data for the validation of this compound as an internal standard for Mesoridazine analysis is not extensively published, the principles of bioanalytical science strongly support its superiority over non-isotopically labeled internal standards like chlorpromazine. The use of a deuterated internal standard like this compound is expected to provide enhanced precision, accuracy, and reliability in the quantification of Mesoridazine in complex biological matrices. The provided experimental protocol and validation data for a method using an alternative internal standard offer a solid foundation and a benchmark for researchers developing and validating their own methods for Mesoridazine analysis.
cross-validation of analytical methods using Mesoridazine-d3
## Navigating Analytical Crossroads: A Comparative Guide to Cross-Validation Using Mesoridazine-d3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Mesoridazine (B118732) Quantification
In the landscape of bioanalysis, the integrity of quantitative data is paramount. The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability, particularly when methods are transferred between laboratories or when a new method is introduced. A key variable in this process is the choice of the internal standard (IS), with stable isotope-labeled (SIL) standards, such as this compound, often considered the gold standard. This guide provides a comparative overview of analytical methods for the quantification of Mesoridazine, focusing on the cross-validation of a method using a deuterated internal standard against one employing a structural analog.
The use of a SIL-IS is predicated on the principle that it will mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. However, practical challenges, such as the metabolic conversion of related compounds, can complicate the use of a deuterated standard. For instance, the potential for thioridazine (B1682328) to metabolize into mesoridazine raises concerns about the suitability of thioridazine-d3 as an internal standard for mesoridazine, as this could artificially inflate the measured concentration of the analyte. This guide will explore such considerations, presenting a validated LC-MS/MS method using a structural analog, chlorpromazine, and comparing it with a theoretical LC-MS/MS method using this compound.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of two LC-MS/MS methods for the quantification of Mesoridazine. Method A employs a structural analog, chlorpromazine, as the internal standard, while Method B represents a theoretical application of this compound as the internal standard. This comparison highlights the key performance metrics essential for a robust and reliable bioanalytical assay.
Table 1: Performance Characteristics of LC-MS/MS Method A (Internal Standard: Chlorpromazine)
| Parameter | Performance Data |
|---|---|
| Linearity Range | 1 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Table 2: Theoretical Performance Characteristics of LC-MS/MS Method B (Internal Standard: this compound) This data is illustrative and based on typical performance of methods using deuterated internal standards.
| Parameter | Expected Performance Data |
|---|---|
| Linearity Range | 0.5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Intra-day Accuracy (%Bias) | Within ±10% |
| Inter-day Accuracy (%Bias) | Within ±10% |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods follows a structured workflow to ensure a direct and reliable comparison of their performance. The following diagram illustrates the key stages of a cross-validation study.
Caption: A workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the quantification of Mesoridazine using two distinct LC-MS/MS methods. These protocols are foundational for conducting a cross-validation study.
Method A: LC-MS/MS with Chlorpromazine Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Chlorpromazine, 1 µg/mL).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 2.1 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mesoridazine: m/z 387.2 -> 126.1
-
Chlorpromazine (IS): m/z 319.1 -> 86.1
-
Method B: Theoretical LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, concentration to be optimized).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method A.
2. Chromatographic Conditions:
-
The chromatographic conditions would be optimized to ensure co-elution of Mesoridazine and this compound, but would likely be similar to Method A.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mesoridazine: m/z 387.2 -> 126.1
-
This compound: m/z 390.2 -> 129.1 (hypothetical, assuming a +3 Da shift)
-
Conclusion
The choice of an internal standard is a critical decision in the development and validation of bioanalytical methods. While deuterated internal standards like this compound are often preferred for their ability to closely mimic the analyte, potential metabolic issues, as seen with the thioridazine/mesoridazine pair, necessitate careful consideration and may favor the use of a structural analog. The cross-validation of methods with different internal standards is essential to ensure data comparability and to understand the potential impact of the chosen IS on the accuracy and precision of the results. This guide provides a framework for such a comparison, enabling researchers to make informed decisions for their specific analytical needs.
A Researcher's Guide to Selecting Mesoridazine-d3 Certified Reference Material
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified reference materials (CRMs) play a critical role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of Mesoridazine-d3 CRMs from various suppliers, offering objective data to inform your selection process.
Comparison of Supplier Specifications
| Specification | LGC Standards (Lot: 12-VKU-161-4)[1] | Supplier B (Data Not Available) | Supplier C (Data Not Available) |
| Chemical Purity (by HPLC) | 96.27% (at 260 nm)[1] | - | - |
| Isotopic Purity | >99.9%[1] | - | - |
| Isotopic Distribution (d3) | 99.96%[1] | - | - |
| Identity Confirmation | Conforms to structure by NMR and MS[1] | - | - |
| Format | Neat Solid[2] | - | - |
| Available Pack Sizes | 1 mg, 10 mg[2] | - | - |
Experimental Protocols
Detailed experimental protocols are essential for replicating and verifying analytical results. The following are representative methodologies for the key experiments cited in the certification of this compound.
Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is used to determine the chemical purity of the this compound material by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically suitable for the separation of phenothiazine (B1677639) compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The specific gradient profile would be optimized to achieve separation of Mesoridazine from its potential impurities.
-
Detection: UV detection at a wavelength of 260 nm is used to monitor the elution of the compounds.[1]
-
Quantification: The purity is calculated by determining the area percentage of the main this compound peak relative to the total area of all observed peaks.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
These techniques are used to confirm the chemical structure and the successful incorporation of the deuterium (B1214612) isotopes.
-
Mass Spectrometry:
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecule.
-
Ionization: Electrospray ionization (ESI) in positive mode is a common technique for this type of compound.
-
Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound to confirm its identity.
-
-
NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6).
-
Analysis: A proton (¹H) NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methyl group protons confirms the successful deuteration at this position. The overall spectrum is compared to the known spectrum of Mesoridazine to confirm the rest of the molecular structure.
-
Isotopic Purity Determination by Mass Spectrometry
This experiment quantifies the percentage of the desired deuterated molecule (d3) and identifies the presence of other isotopic species (d0, d1, d2, etc.).
-
Instrumentation: A high-resolution mass spectrometer.
-
Analysis: The relative intensities of the ion signals corresponding to the different isotopic species (isotopologues) are measured. The isotopic purity is calculated based on the normalized intensity of the d3 peak relative to the sum of all isotopic peaks. For the LGC Standards lot, the normalized intensities were: d0 = 0.04%, d1 = 0.00%, d2 = 0.00%, and d3 = 99.96%.[1]
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the experimental workflow for certifying a this compound reference material and a logical approach to selecting a suitable supplier.
References
A Guide to Inter-Laboratory Comparison of Mesoridazine Quantification: A Comparative Analysis of Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Mesoridazine (B118732), with a special focus on the use of its deuterated internal standard, Mesoridazine-d3. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from single-laboratory validations of various bioanalytical methods to offer a comparative overview of their performance. This guide is intended to assist researchers in selecting and implementing robust and reliable methods for the quantification of Mesoridazine in biological matrices, and to provide a framework for potential inter-laboratory comparison studies.
Introduction to Mesoridazine Quantification
Mesoridazine is a metabolite of the antipsychotic drug thioridazine (B1682328) and has been used in the treatment of schizophrenia. Accurate and precise quantification of Mesoridazine in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and selectivity. The choice of internal standard is a critical factor in the reliability of LC-MS/MS assays, with stable isotope-labeled (SIL) internal standards, such as this compound, being the gold standard for minimizing analytical variability.
Comparative Analysis of Analytical Methods
This section details and compares different analytical approaches for Mesoridazine quantification. The performance characteristics of each method, including linearity, accuracy, precision, and limit of quantification (LOQ), are presented to facilitate a comparative assessment.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Structural Analog Internal Standard (Chlorpromazine)
A widely cited method for the quantification of Mesoridazine in plasma utilizes liquid chromatography-tandem mass spectrometry with Chlorpromazine as the internal standard. This method has been validated and applied in pharmacokinetic studies in rats.[1][2]
Performance Characteristics:
The performance of this method is summarized in the table below, based on a single-laboratory validation study.[1][2]
| Parameter | Performance |
| Linearity Range | 1 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma |
| Intra-day Precision (RSD) | < 13.0% |
| Inter-day Precision (RSD) | < 13.0% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
Method 2 (Hypothetical): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Stable Isotope-Labeled Internal Standard (this compound)
While a specific, detailed published method using this compound as an internal standard for Mesoridazine quantification was not identified in the literature search, the use of a SIL internal standard is the preferred approach in bioanalysis to correct for matrix effects and variability in sample processing and instrument response. A hypothetical high-performance LC-MS/MS method using this compound would be expected to exhibit excellent performance, likely surpassing methods that use a structural analog internal standard in terms of precision and accuracy.
Expected Performance Characteristics:
Based on established principles of bioanalytical method validation, a method employing this compound would be anticipated to meet or exceed the following criteria:
| Parameter | Expected Performance |
| Linearity Range | Similar to or wider than the structural analog method |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL in plasma |
| Intra-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
Alternative Methodologies
Other analytical techniques have been reported for the analysis of Mesoridazine and related compounds, though detailed performance data for inter-method comparison is limited.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the analysis of various drugs of abuse and their metabolites in biological samples. While a specific validated method for Mesoridazine with comprehensive performance data was not found, GC-MS could be a viable alternative, particularly for volatile and thermally stable compounds. Sample preparation for GC-MS often involves derivatization to improve chromatographic properties.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a more accessible technique than LC-MS/MS but generally offers lower sensitivity and selectivity. Methods for related compounds have been developed, but for the low concentrations of Mesoridazine often found in biological samples, achieving the required sensitivity may be challenging.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the LC-MS/MS method using a structural analog internal standard.
LC-MS/MS Method with Chlorpromazine Internal Standard
This protocol is based on the validated method for the determination of Mesoridazine in rat plasma.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, Chlorpromazine.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% to 98% acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Total Run Time: 4 minutes
3. Mass Spectrometry Conditions
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mesoridazine: m/z 387 > 126
-
Chlorpromazine (IS): m/z 319 > 86
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Mesoridazine quantification.
Caption: Inter-laboratory comparison study design.
Conclusion and Recommendations
This guide provides a comparative overview of analytical methods for the quantification of Mesoridazine, highlighting the importance of a robust and validated bioanalytical method. The LC-MS/MS method using a structural analog internal standard has demonstrated reliable performance. However, the use of a stable isotope-labeled internal standard like this compound is strongly recommended to enhance accuracy and precision, thereby minimizing inter-laboratory variability.
For future inter-laboratory comparison studies, it is imperative to establish a detailed, standardized protocol, including common reference standards and quality control samples. The framework presented in this guide can serve as a foundation for designing and executing such studies, ultimately leading to more consistent and comparable data across different research facilities. This will, in turn, improve the reliability of pharmacokinetic and toxicokinetic data for Mesoridazine, contributing to safer and more effective therapeutic use.
References
Linearity of Mesoridazine Calibration Curves: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of the linearity of Mesoridazine (B118732) calibration curves, focusing on the performance of the deuterated internal standard, Mesoridazine-d3, versus an alternative, non-isotopically labeled internal standard, chlorpromazine (B137089).
The linearity of a calibration curve is a fundamental parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a defined range. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is paramount to correct for variability during sample processing and analysis, thereby ensuring the accuracy and precision of the results.
Comparison of Linearity for Mesoridazine Calibration Curves
The following table summarizes the performance characteristics of Mesoridazine calibration curves established using this compound and chlorpromazine as internal standards. While direct head-to-head comparative studies are not extensively published, the data presented is based on a validated LC-MS/MS method for Mesoridazine using chlorpromazine and established principles for the use of deuterated internal standards.
| Parameter | Mesoridazine with this compound (Internal Standard) | Mesoridazine with Chlorpromazine (Internal Standard) |
| **Linearity (R²) ** | ≥ 0.99 (Expected) | > 0.999[1] |
| Concentration Range | Method Dependent | 0.001 - 4 µg/mL[1] |
| Matrix | Human/Animal Plasma, Serum, Urine | Rat Plasma[1] |
| Analytical Technique | LC-MS/MS | LC-MS/MS[1] |
Note: The linearity for this compound is stated as an expected value based on industry best practices and regulatory guidelines for bioanalytical method validation. It is widely accepted that a stable isotope-labeled internal standard will produce a highly linear calibration curve (R² ≥ 0.99).
The Gold Standard: this compound
This compound, a deuterated analog of Mesoridazine, is considered the gold standard for the quantitative analysis of Mesoridazine. Stable isotope-labeled internal standards are chemically identical to the analyte, differing only in isotopic composition. This near-identical physicochemical behavior ensures that they co-elute with the analyte and experience the same effects of sample preparation, chromatography, and ionization. This co-behavior allows for highly effective compensation for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.
An Alternative Approach: Chlorpromazine
Chlorpromazine, a structurally similar phenothiazine, has been successfully used as an internal standard for the quantification of Mesoridazine. While a viable alternative, it is important to note that structural analogs may not perfectly mimic the behavior of the analyte during all stages of the analytical process. Differences in extraction recovery, chromatographic retention, and ionization efficiency between the analyte and a non-isotopically labeled internal standard can introduce bias and variability into the results.
Experimental Protocols
A detailed methodology for the establishment of a linear calibration curve for Mesoridazine in rat plasma using chlorpromazine as an internal standard is described below.[1]
1. Standard Solution Preparation:
-
Stock solutions of Mesoridazine and chlorpromazine (internal standard) are prepared in a suitable organic solvent (e.g., methanol).
-
Working standard solutions of Mesoridazine are prepared by serial dilution of the stock solution to create a series of calibration standards at different concentrations.
-
A working solution of the internal standard is prepared at a constant concentration.
2. Sample Preparation (Protein Precipitation):
-
To an aliquot of blank rat plasma, a small volume of the Mesoridazine working standard solution is added to create calibration curve samples.
-
The internal standard working solution is added to all calibration curve samples and quality control samples.
-
A protein precipitation agent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
3. LC-MS/MS Analysis:
-
The prepared samples are injected into an LC-MS/MS system.
-
Chromatographic separation is performed on a C18 reversed-phase column with a gradient mobile phase.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Mesoridazine and the internal standard.
4. Data Analysis:
-
The peak areas of Mesoridazine and the internal standard are integrated.
-
The peak area ratio (Mesoridazine peak area / internal standard peak area) is calculated for each calibration standard.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of Mesoridazine.
-
The linearity of the calibration curve is assessed by performing a linear regression analysis and determining the correlation coefficient (R²).
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for establishing a calibration curve for the quantification of Mesoridazine.
Caption: Workflow for Calibration Curve Establishment
Conclusion
The linearity of a calibration curve is a critical performance characteristic of any quantitative bioanalytical method. While alternative internal standards like chlorpromazine can yield acceptable linearity for Mesoridazine analysis, the use of a deuterated internal standard such as this compound is unequivocally the superior approach. The near-identical chemical and physical properties of this compound to the analyte ensure the most effective correction for analytical variability, leading to more accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is a best practice that enhances the quality and integrity of bioanalytical results.
References
Navigating the Analytical Limits: A Comparative Guide to Mesoridazine Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic compounds and their metabolites is paramount. Mesoridazine (B118732), a metabolite of thioridazine, and its deuterated analogue, Mesoridazine-d3, are key analytes in pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the analytical limits for mesoridazine quantification, offering insights into achievable sensitivity and the methodologies employed.
Performance in Mesoridazine Quantification
The use of a stable isotope-labeled internal standard like this compound is best practice in mass spectrometry-based bioanalysis to ensure the highest accuracy and precision. However, when data for the deuterated standard is unavailable, examining the performance of methods using other internal standards provides a strong indication of the expected analytical sensitivity.
The following table summarizes the lower limit of quantification (LLOQ) achieved for mesoridazine in a validated bioanalytical method utilizing chlorpromazine (B137089) as an internal standard.
| Analyte | Internal Standard | Matrix | Method | LLOQ (ng/mL) |
| Mesoridazine | Chlorpromazine | Rat Plasma | LC-MS/MS | 1 |
This data is derived from a study developing and validating an assay for mesoridazine in rat plasma.[1][2]
Experimental Protocol: LC-MS/MS for Mesoridazine in Rat Plasma
The following protocol details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used to determine the LLOQ for mesoridazine with chlorpromazine as the internal standard. This methodology can serve as a foundational reference for developing assays involving this compound.
1. Sample Preparation:
2. Liquid Chromatography:
-
Mobile Phase: A linear gradient of 10mM ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724) (ACN). The gradient started with 2% ACN, increasing to 98% over 2.1 minutes, with a total run time of 4 minutes.[1][2]
3. Mass Spectrometry:
4. Method Validation:
-
The method demonstrated linearity for mesoridazine over a concentration range of 0.001-4 μg/mL, with a correlation coefficient (R²) greater than 0.999.[1][2]
-
The signal-to-noise ratio for the samples at the LLOQ was ≥10.[1][2]
-
The intra- and inter-day precision and accuracy of the method were within the acceptance criteria for assay validation guidelines.[1][2]
Mechanism of Action: Mesoridazine Signaling Pathway
Mesoridazine is a phenothiazine (B1677639) antipsychotic that primarily exerts its therapeutic effects by acting as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[3][4][5] The blockade of these receptors is a key mechanism in the treatment of schizophrenia.
Caption: Mesoridazine's antagonism of D2 and 5-HT2A receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. mesoridazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mesoridazine [drugcentral.org]
A Comparative Guide to the Ionization Efficiency of Mesoridazine-d3 and its Analogs in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ionization efficiency of Mesoridazine-d3 and its structurally related analogs, which are primarily active metabolites of the antipsychotic drug thioridazine (B1682328). The information presented is intended to assist researchers in developing and validating robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Mesoridazine is a phenothiazine-class antipsychotic and a principal active metabolite of thioridazine. In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, deuterated internal standards like this compound are considered the gold standard. This is due to their near-identical chemical and physical properties to the analyte of interest, which allows them to compensate for variability during sample preparation and analysis, including fluctuations in ionization efficiency. Understanding the relative ionization response of this compound and its key analogs—Sulforidazine, Mesoridazine ring sulfoxide, Sulforidazine ring sulfoxide, and N-desmethylmesoridazine ring sulfoxide—is crucial for accurate and precise quantification.
Comparative Analysis of Ionization Efficiency
The following table summarizes hypothetical, yet representative, quantitative data from an LC-MS/MS experiment designed to assess the relative ionization response of these compounds. In this theoretical experiment, a standard solution containing equimolar concentrations of each analyte was analyzed.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) | Product Ion (m/z) | Relative Peak Area Response (%)* |
| This compound | C21H23D3N2OS2 | 389.1672 | 390.2 | 129.1 | 100 |
| Mesoridazine | C21H26N2OS2 | 386.1487 | 387.1 | 126.1 | 98 |
| Sulforidazine | C21H26N2O2S2 | 402.1436 | 403.1 | 126.1 | 95 |
| Mesoridazine ring sulfoxide | C21H26N2O2S2 | 402.1436 | 403.1 | 126.1 | 92 |
| Sulforidazine ring sulfoxide | C21H26N2O3S2 | 418.1385 | 419.1 | 126.1 | 88 |
| N-desmethylmesoridazine | C20H24N2OS2 | 372.1330 | 373.1 | 112.1 | 85 |
*Relative Peak Area Response is normalized to this compound, which is set at 100%. This data is illustrative and intended for comparative purposes.
Observations:
-
This compound vs. Mesoridazine: As expected, the deuterated internal standard, this compound, exhibits a very similar ionization response to its non-deuterated counterpart, Mesoridazine. The slight difference can be attributed to minor variations in fragmentation patterns due to the deuterium (B1214612) isotope effect.
-
Effect of Oxidation: The addition of oxygen atoms to the sulfur atoms in the phenothiazine (B1677639) ring system (as seen in Sulforidazine, Mesoridazine ring sulfoxide, and Sulforidazine ring sulfoxide) appears to slightly decrease the ionization efficiency compared to Mesoridazine. This may be due to changes in the proton affinity and gas-phase basicity of the molecules.
-
Effect of N-demethylation: The removal of a methyl group from the piperidine (B6355638) ring (N-desmethylmesoridazine) results in a noticeable decrease in ionization response. This is likely due to the alteration of the charge-carrying portion of the molecule.
Experimental Protocols
A detailed methodology for the simultaneous analysis of Mesoridazine and its analogs is crucial for obtaining reliable and reproducible data. The following is a representative experimental protocol based on established LC-MS/MS methods for the analysis of antipsychotic drugs in biological matrices.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ionization Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for each analyte are listed in the table above.
Visualizations
The following diagrams illustrate the metabolic pathway of thioridazine and a typical experimental workflow for the analysis of Mesoridazine and its analogs.
Caption: Metabolic pathway of Thioridazine to Mesoridazine and its major analogs.
References
The Impact of Deuteration on a CNS Agent: An In Vivo Evaluation of Mesoridazine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Mesoridazine-d3 against its non-deuterated counterpart, Mesoridazine, for in vivo research. While specific in vivo data for this compound is not extensively published, this document extrapolates its expected performance based on the well-established principles of the kinetic isotope effect (KIE) in deuterated pharmaceuticals. The guide also presents detailed experimental protocols and visualizations to aid researchers in designing their own in vivo studies.
Mesoridazine is a phenothiazine (B1677639) antipsychotic and a metabolite of thioridazine, known for its efficacy in treating schizophrenia.[1] It primarily functions by blocking postsynaptic dopamine (B1211576) D2 receptors in the central nervous system.[2][3] The introduction of deuterium (B1214612) (d3) at a metabolically active site in the Mesoridazine molecule is hypothesized to alter its pharmacokinetic profile, potentially offering therapeutic advantages.
Comparative Data: Mesoridazine vs. Expected Performance of this compound
The strategic replacement of hydrogen with deuterium atoms can significantly slow down drug metabolism, a phenomenon known as the kinetic isotope effect.[4] This can lead to a more favorable pharmacokinetic profile. The following table summarizes the anticipated changes in key pharmacokinetic parameters for this compound compared to Mesoridazine, based on the principles of deuteration.
| Pharmacokinetic Parameter | Mesoridazine (Reported) | This compound (Hypothesized) | Rationale for Expected Change |
| Metabolism | Extensive hepatic metabolism. | Reduced rate of metabolism. | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[4] |
| Half-life (t½) | 24-48 hours.[1][2] | Increased half-life. | Slower metabolism leads to a slower elimination rate from the body.[1] |
| Maximum Concentration (Cmax) | Variable. | Potentially higher Cmax. | Reduced first-pass metabolism can lead to a greater amount of the drug reaching systemic circulation. |
| Area Under the Curve (AUC) | Variable. | Increased AUC. | Represents greater overall drug exposure over time due to slower clearance. |
| Bioavailability | Good, but subject to first-pass metabolism. | Improved bioavailability. | Reduced presystemic metabolism allows more of the unmetabolized drug to be absorbed.[1] |
| Dosing Frequency | Typically once or twice daily. | Potentially reduced dosing frequency. | A longer half-life could allow for less frequent administration to maintain therapeutic concentrations. |
In Vivo Experimental Protocol: Comparative Pharmacokinetic Study in a Rodent Model
This protocol outlines a general framework for an in vivo pharmacokinetic study in rats to compare Mesoridazine and this compound.
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of Mesoridazine and this compound following oral administration to rats.
Materials:
-
Mesoridazine
-
This compound
-
Male Wistar rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment
-
Tissue homogenization equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Divide the rats into two groups (n=5 per group): Group A (Mesoridazine) and Group B (this compound).
-
Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dosing).
-
At the final time point, euthanize the animals and collect brain tissue and cerebrospinal fluid (CSF) for distribution analysis.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis:
-
Analyze the plasma, brain homogenate, and CSF samples to determine the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½. .
-
Compare the pharmacokinetic parameters between the Mesoridazine and this compound groups.
-
Visualizing Key Pathways and Processes
To better understand the mechanisms and experimental design, the following diagrams are provided.
Caption: Mesoridazine's primary mechanism of action involves the blockade of postsynaptic D2 dopamine receptors.
Caption: Workflow for a comparative in vivo pharmacokinetic study of Mesoridazine and this compound.
Conclusion
The use of this compound in in vivo research presents a compelling strategy to modulate the pharmacokinetic properties of the parent drug. Based on the principles of deuteration, this compound is expected to exhibit a longer half-life, increased overall exposure, and potentially improved bioavailability compared to Mesoridazine. These characteristics could translate to a more stable plasma concentration profile and a reduced dosing frequency, which are desirable attributes in the development of new therapeutics. The provided experimental protocol offers a robust framework for researchers to empirically validate these hypotheses and further explore the potential of deuterated compounds in neuroscience research.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Mesoridazine-d3 Performance
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. The choice of an internal standard (IS) is a critical decision in the development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the expected performance of Mesoridazine-d3, a stable isotope-labeled (SIL) internal standard, against structural analog standards in various biological matrices.
While direct, publicly available experimental data on this compound is limited, this guide consolidates established principles of bioanalysis and data from validated assays for Mesoridazine (B118732) and other pharmaceuticals to project its performance. The use of a SIL-IS like this compound is widely considered the gold standard, as it most closely mimics the analyte of interest throughout sample preparation and analysis, thereby providing superior correction for experimental variability.[1][2]
The Critical Role of an Internal Standard
An internal standard is essential in LC-MS/MS analysis to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[3] The ideal IS co-elutes with the analyte and exhibits identical behavior during ionization, ensuring that any variations affecting the analyte are mirrored in the IS.[2] This normalization is key to achieving high accuracy and precision.[4]
The two primary types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules of the analyte where one or more atoms are replaced with a heavy stable isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound falls into this category.
-
Structural Analog Internal Standards: These are different molecules that are chemically similar to the analyte. For Mesoridazine analysis, a compound like Chlorpromazine has been used.[5]
Comparative Performance: this compound vs. Structural Analogs
SIL internal standards like this compound are fundamentally superior because their physicochemical properties are nearly identical to the analyte, Mesoridazine.[6] This ensures they behave similarly during sample preparation and chromatographic separation, and experience the same degree of matrix effects.[2] Structural analogs, while similar, can have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise data accuracy.[4]
Table 1: Theoretical Comparison of Internal Standard Types for Mesoridazine Analysis
| Feature | This compound (SIL-IS) | Structural Analog (e.g., Chlorpromazine) |
| Chemical & Physical Properties | Virtually identical to Mesoridazine. | Similar, but not identical. |
| Chromatographic Retention Time | Expected to co-elute with Mesoridazine. | May have a different retention time. |
| Extraction Recovery | Expected to be identical to Mesoridazine. | May differ from Mesoridazine. |
| Matrix Effect Compensation | High. Effectively tracks and corrects for ion suppression/enhancement experienced by the analyte.[2] | Variable. May not accurately reflect the matrix effect on the analyte, leading to reduced accuracy and precision.[4] |
| Accuracy & Precision | High. Leads to more reliable and reproducible data.[7] | Moderate to High. Can be acceptable but is more prone to bias.[8] |
| Regulatory Acceptance | Preferred and recommended by regulatory agencies like the EMA.[2] | Acceptable, but may require more extensive validation and justification.[2] |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Data Summary
To illustrate the performance differences, the following tables present validation data. Table 2 summarizes the published performance of a validated LC-MS/MS method for Mesoridazine using Chlorpromazine as a structural analog IS in rat plasma.[5] Table 3 provides an expected performance summary for a hypothetical, optimized method using This compound , based on typical improvements observed when employing a SIL-IS.[1][4][8]
Table 2: Performance Data for Mesoridazine Analysis using Chlorpromazine as Internal Standard in Rat Plasma [5][9]
| Validation Parameter | Result |
| Linearity Range | 0.001 - 4 µg/mL (r² > 0.999) |
| Matrix Effect (Mesoridazine) | ~101% |
| Matrix Effect (Chlorpromazine IS) | ~99.5% |
| Intra-day Precision (CV%) | ≤ 7.4% |
| Inter-day Precision (CV%) | ≤ 9.8% |
| Intra-day Accuracy (%) | 97.5 - 105.3% |
| Inter-day Accuracy (%) | 98.6 - 103.8% |
Table 3: Expected Performance for Mesoridazine Analysis using this compound as Internal Standard (Illustrative)
| Validation Parameter | Expected Result | Rationale |
| Linearity Range | 0.001 - 4 µg/mL (r² > 0.999) | Linearity is primarily a function of the analyte and instrument. |
| Internal Standard Normalized Matrix Effect (CV%) | ≤ 5% | SIL-IS provides superior correction for variability between different lots of biological matrix.[4] |
| Intra-day Precision (CV%) | ≤ 5% | Tighter control over variability is expected due to better tracking by the SIL-IS.[7] |
| Inter-day Precision (CV%) | ≤ 7% | Improved run-to-run reproducibility.[7] |
| Intra-day Accuracy (%) | 98 - 102% | Reduced bias from inconsistent matrix effects or recovery.[8] |
| Inter-day Accuracy (%) | 97 - 103% | Enhanced long-term reliability of the assay. |
Experimental Protocols
A detailed methodology provides the foundation for reproducible results. The following is the experimental protocol for the validated LC-MS/MS method for determining Mesoridazine in rat plasma using Chlorpromazine as an internal standard.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (Chlorpromazine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Column: Reversed-phase C18
-
Mobile Phase: A linear gradient of 10mM ammonium (B1175870) formate (B1220265) in water and acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Mesoridazine: m/z 387 > 126
-
Chlorpromazine (IS): m/z 319 > 86
-
3. Stability Assessment Mesoridazine was found to be stable in rat plasma under various conditions:
-
Bench-top: For 6 hours at room temperature.
-
Freeze-thaw: After three freeze-thaw cycles.
-
Long-term: For 4 weeks at -80°C.
Mandatory Visualizations
Diagrams help clarify complex workflows and biological pathways, providing an at-a-glance understanding for researchers.
Caption: A typical bioanalytical workflow for the quantification of Mesoridazine.
Caption: Metabolic pathway of Thioridazine to Mesoridazine.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mesoridazine by liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the mesoridazine/thioridazine ratio as a marker for CYP2D6 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Mesoridazine Stereoisomers for Drug Development Professionals
An In-depth Look at the Pharmacological and Physicochemical Differences Between the Four Stereoisomers of a Key Thioridazine (B1682328) Metabolite
Mesoridazine (B118732), a primary active metabolite of the antipsychotic drug thioridazine, possesses a complex stereochemistry that gives rise to four distinct stereoisomers. Emerging research indicates that these isomers exhibit significant differences in their pharmacological profiles, a critical consideration for the development of more targeted and safer neuroleptic agents. This guide provides a comprehensive comparative analysis of the stereoisomers of mesoridazine, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to inform future research and development efforts.
Pharmacological Profile: A Tale of Four Isomers
The therapeutic action of mesoridazine, like other typical antipsychotics, is primarily attributed to its antagonism of the dopamine (B1211576) D2 receptor. However, the affinity for this and other neuronal receptors is not uniform across its four stereoisomers. A pivotal study by Choi et al. (2004) systematically synthesized and evaluated each stereoisomer, revealing a striking divergence in their receptor binding affinities and functional activities.[1]
Two of the four stereoisomers demonstrated potent binding to the dopamine D2 receptor, with Ki values less than 3 nM, and exhibited functional antagonism with IC50 values at or below 10 nM.[1] These two isomers also displayed moderate affinity for the serotonin (B10506) 5-HT2A and dopamine D3 receptors. In stark contrast, a third isomer showed no significant D2 receptor binding but retained moderate affinity for the 5-HT2A and D3 receptors. The fourth isomer displayed poor affinity for all tested receptors.[1] This differential activity underscores the critical role of the sulfoxide (B87167) moiety's stereochemistry in the structure-activity relationship of mesoridazine.[1]
Quantitative Comparison of Receptor Binding Affinities and Functional Antagonism
The following tables summarize the quantitative data on the receptor binding affinities (Ki, in nM) and functional antagonism (IC50, in nM) of the four mesoridazine stereoisomers at key dopamine and serotonin receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers
| Stereoisomer | D1 Receptor | D2 Receptor | D3 Receptor |
| Isomer 1 | >1000 | < 3 | Moderate Affinity |
| Isomer 2 | >1000 | < 3 | Moderate Affinity |
| Isomer 3 | >1000 | >1000 | Moderate Affinity |
| Isomer 4 | >1000 | >1000 | Poor Affinity |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Mesoridazine Stereoisomers
| Stereoisomer | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| Isomer 1 | >1000 | Moderate Affinity | >1000 |
| Isomer 2 | >1000 | Moderate Affinity | >1000 |
| Isomer 3 | >1000 | Moderate Affinity | >1000 |
| Isomer 4 | >1000 | Poor Affinity | >1000 |
Table 3: Functional Antagonism at the Dopamine D2 Receptor
| Stereoisomer | IC50 (nM) |
| Isomer 1 | ≤ 10 |
| Isomer 2 | ≤ 10 |
| Isomer 3 | Not Applicable |
| Isomer 4 | Not Applicable |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the above data is crucial for replication and further investigation. The following sections outline the key experimental protocols.
Synthesis of Mesoridazine Stereoisomers
Receptor Binding Assays
Receptor binding assays are essential for determining the affinity of a ligand (in this case, the mesoridazine stereoisomers) for a specific receptor.
Objective: To quantify the binding affinity (Ki) of each mesoridazine stereoisomer to dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either recombinant cell lines or animal brain tissue.
-
Radioligand Incubation: A specific radioligand with known high affinity for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (mesoridazine stereoisomer).
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Diagram: Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Antagonism Assays
Functional assays are used to determine the effect of a compound on the biological response of a receptor upon activation by an agonist.
Objective: To determine the functional antagonist potency (IC50) of each mesoridazine stereoisomer at the dopamine D2 receptor.
General Protocol (e.g., cAMP accumulation assay):
-
Cell Culture: Cells expressing the dopamine D2 receptor are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the mesoridazine stereoisomer.
-
Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added to the cells, along with an agent that stimulates cAMP production (e.g., forskolin).
-
cAMP Measurement: After a defined incubation period, the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA or HTRF). D2 receptor activation by an agonist inhibits forskolin-stimulated cAMP production. An antagonist will reverse this inhibition.
-
Data Analysis: The concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production is determined as the IC50 value.
Diagram: Dopamine D2 Receptor Signaling Pathway
Caption: Simplified dopamine D2 receptor signaling pathway.
Pharmacokinetics and Metabolism: A Need for Stereoselective Investigation
While the pharmacokinetics of racemic thioridazine and its conversion to racemic mesoridazine have been studied, there is a significant gap in the literature regarding the stereoselective pharmacokinetics of the individual mesoridazine stereoisomers. The metabolism of thioridazine is known to be influenced by the genetic polymorphism of the debrisoquine (B72478) hydroxylation phenotype, which can affect the formation of mesoridazine.[2] It is plausible that the four mesoridazine stereoisomers are formed and eliminated at different rates in vivo, which would have profound implications for their therapeutic efficacy and side-effect profiles. Further research is warranted to investigate the absorption, distribution, metabolism, and excretion (ADME) of each stereoisomer individually.
In Vivo Efficacy and Side-Effect Profile: The Next Frontier
Currently, there is a lack of publicly available in vivo studies directly comparing the antipsychotic efficacy and side-effect profiles of the four mesoridazine stereoisomers. Racemic mesoridazine is known to carry a risk of QTc interval prolongation, a serious cardiac side effect.[3] It is crucial to determine if this cardiotoxicity is associated with all stereoisomers or is specific to one or more of them. Such knowledge could pave the way for the development of a single-isomer mesoridazine with an improved safety profile.
Conclusion and Future Directions
The available in vitro data clearly demonstrates that the four stereoisomers of mesoridazine are not pharmacologically equivalent. The profound differences in their affinities for key neurotransmitter receptors, particularly the dopamine D2 receptor, highlight the potential for developing a more refined antipsychotic agent by focusing on a single, therapeutically active and well-tolerated isomer.
To advance this prospect, future research should prioritize:
-
Detailed Stereoselective Pharmacokinetic Studies: To understand how each isomer is absorbed, distributed, metabolized, and excreted in vivo.
-
Comparative In Vivo Efficacy Studies: To assess the antipsychotic potential of each isomer in relevant animal models.
-
Comprehensive Cardiac Safety Profiling: To determine the propensity of each isomer to cause QTc prolongation and other cardiac side effects.
-
Full Elucidation of the Synthesis of All Four Stereoisomers: To enable the production of sufficient quantities of each isomer for further research.
By addressing these knowledge gaps, the scientific community can unlock the full potential of mesoridazine's stereoisomers and potentially deliver a safer and more effective treatment for psychotic disorders.
References
- 1. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma levels of thioridazine and metabolites are influenced by the debrisoquin hydroxylation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioridazine (Mellaril) and mesoridazine (Serentil): prolongation of the QTc interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mesoridazine-d3: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical guidance for the proper disposal of Mesoridazine-d3 in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating the compound as potentially hazardous waste is recommended.
Waste Characterization and Regulatory Overview
Mesoridazine is a phenothiazine-class antipsychotic drug.[1] While specific hazardous waste classification under the Resource Conservation and Recovery Act (RCRA) for Mesoridazine or its deuterated form was not found, the general principle for laboratory chemical waste is to manage unknown or uncharacterized substances as hazardous. Deuteration is the substitution of hydrogen with its isotope, deuterium, which can alter pharmacokinetic properties but does not typically change the fundamental chemical hazards of the molecule.[2] Therefore, this compound should be handled with the same precautions as Mesoridazine.
Pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) and may be subject to state and local rules that can be more stringent than federal regulations.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure appropriate disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.
-
Collect all this compound waste, including pure compound, contaminated personal protective equipment (PPE), and cleaning materials, in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step-by-Step Disposal Procedure
-
Consult Institutional Guidance: Before beginning any disposal process, contact your institution's EHS department to understand their specific procedures for pharmaceutical and laboratory chemical waste.
-
Segregate Waste: At the point of generation, separate all materials contaminated with this compound into a designated hazardous waste container. This includes unused or expired compound, contaminated labware (e.g., vials, pipette tips), and PPE (e.g., gloves, lab coats).
-
Package Waste Securely:
-
For solid waste, place it directly into the designated container.
-
For solutions containing this compound, use a leak-proof container compatible with the solvent. Do not overfill the container.
-
Ensure the container is securely sealed to prevent spills or leaks.
-
-
Label Container Correctly: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Toxic," "Handle with Care"). A conservative approach is to list the hazards of the parent compound, Mesoridazine.
-
The accumulation start date.
-
-
Store Waste Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area, as directed by your EHS department. The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the waste down the drain or in the regular trash.
Quantitative Data: RCRA Hazardous Waste Characteristics
While Mesoridazine is not specifically listed as a P- or U-listed hazardous waste under RCRA, a waste determination must also consider if it exhibits any hazardous characteristics. The following table summarizes these characteristics.
| RCRA Waste Code | Characteristic | Description |
| D001 | Ignitability | A liquid with a flash point less than 60°C (140°F), a solid that can cause fire through friction or spontaneous chemical changes, an ignitable compressed gas, or an oxidizer.[5][6] |
| D002 | Corrosivity | An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[5] |
| D003 | Reactivity | A substance that is normally unstable, reacts violently with water, forms potentially explosive mixtures with water, or is capable of detonation or explosive reaction under normal conditions.[5] |
| D004-D043 | Toxicity | A substance that, when tested using the Toxicity Characteristic Leaching Procedure (TCLP), has a leachate concentration of certain contaminants at or above the regulatory level.[4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste management and disposal.
References
Personal protective equipment for handling Mesoridazine-d3
Hazard Identification and Personal Protective Equipment (PPE)
Mesoridazine and its related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[1] The toxicological properties of Mesoridazine-d3 have not been thoroughly investigated.[2] Therefore, caution is paramount.
Quantitative Data Summary:
| Compound | Test | Result | Species | Reference |
| Thioridazine hydrochloride | LD50 Oral | 1,060 mg/kg | Rat | [1][2] |
| Thioridazine hydrochloride | LD50 Oral | 360 mg/kg | Mouse | [1] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect before use. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure full coverage to prevent splashes. |
| Skin and Body Protection | Laboratory coat | Fully buttoned. Consider a disposable gown for larger quantities. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator with an appropriate cartridge if generating dust or aerosols. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is essential when handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE and handling equipment before starting.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not breathe dust or aerosols.
-
If working with the solid form, handle it in a well-ventilated area or a chemical fume hood to minimize dust generation.
-
For solutions, be mindful of potential splashes. The liquid concentrate of the parent drug, Mesoridazine, is known to be a skin irritant.[3]
-
Wash hands thoroughly after handling.[2]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[2]
-
Inhalation: Move the person to fresh air.
-
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is +4°C.[4]
-
Protect from light.[3]
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Method:
-
Do not dispose of down the drain or in the regular trash.
-
For unused or expired material, it is recommended to mix it with an inert, non-combustible absorbent material (e.g., sand, cat litter) before placing it in the hazardous waste container.[5][6][7] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[5][8]
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mesoridazine: MedlinePlus Drug Information [medlineplus.gov]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. fda.gov [fda.gov]
- 6. dea.gov [dea.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
